4-[(4-Chlorobenzyl)oxy]benzoic acid
Description
BenchChem offers high-quality 4-[(4-Chlorobenzyl)oxy]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(4-Chlorobenzyl)oxy]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-chlorophenyl)methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-12-5-1-10(2-6-12)9-18-13-7-3-11(4-8-13)14(16)17/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRELJNMKLNHYCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359400 | |
| Record name | 4-[(4-chlorobenzyl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62290-40-8 | |
| Record name | 4-[(4-chlorobenzyl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Synthesis Guide: 4-[(4-Chlorobenzyl)oxy]benzoic Acid
[1]
Executive Summary
Target Molecule: 4-[(4-Chlorobenzyl)oxy]benzoic acid CAS Registry Number: 35421-08-0 (Generic for chlorobenzyloxybenzoic acids; specific isomer verification required per batch) Molecular Formula: C₁₄H₁₁ClO₃ Primary Application: Key intermediate in the synthesis of PPAR agonists, hypolipidemic agents (e.g., metabolite of KCD-232), and retinoic acid receptor ligands.[1]
This technical guide details the high-purity synthesis of 4-[(4-chlorobenzyl)oxy]benzoic acid. While direct alkylation of 4-hydroxybenzoic acid is possible, this guide prioritizes the Ester-Intermediate Route .[1] This two-step pathway (O-alkylation of methyl 4-hydroxybenzoate followed by saponification) offers superior impurity control, avoiding the solubility issues and competitive esterification side-reactions associated with the dianion intermediate in the direct acid route.[1]
Part 1: Retrosynthetic Analysis & Pathway Strategy
Strategic Disconnection
The target molecule consists of a benzoic acid core linked to a 4-chlorobenzyl moiety via an ether bond.[1] The most logical disconnection is at the ether oxygen, implying a Williamson Ether Synthesis.
Pathway Evaluation[1]
| Feature | Route A: Direct Alkylation | Route B: Ester-Intermediate (Recommended) |
| Starting Material | 4-Hydroxybenzoic acid | Methyl 4-hydroxybenzoate |
| Reagents | 4-Chlorobenzyl chloride, 2 eq.[1] Base | 4-Chlorobenzyl chloride, 1.1 eq.[1] Base |
| Intermediate | Dianion (Carboxylate/Phenoxide) | Monoanion (Phenoxide) |
| Solubility | Poor (Dianion salts often precipitate) | Excellent (Organic soluble) |
| Impurity Profile | Risk of ester formation (O-alkylation of carboxylate) | High purity; ester protects carboxyl group |
| Suitability | Cost-driven industrial bulk | Pharma-grade R&D / Process Development |
Reaction Mechanism (Ester Route)
The synthesis proceeds via an SN2 nucleophilic substitution.[2][3] The phenolic hydroxyl of methyl 4-hydroxybenzoate is deprotonated by a mild base (K₂CO₃) to form a phenoxide ion. This nucleophile attacks the benzylic carbon of 4-chlorobenzyl chloride, displacing the chloride leaving group. The resulting ester is then hydrolyzed (saponified) to yield the final acid.
Figure 1: Two-step synthesis pathway via ester intermediate.
Part 2: Detailed Experimental Protocol
Step 1: Synthesis of Methyl 4-[(4-chlorobenzyl)oxy]benzoate
Objective: Formation of the ether linkage.[1]
Reagents:
-
Methyl 4-hydroxybenzoate (1.0 eq)[1]
-
4-Chlorobenzyl chloride (1.1 eq)[1]
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Potassium Iodide (KI) (0.1 eq) – Catalyst (Finkelstein condition)
-
Solvent: Acetone (Reagent Grade) or DMF (for faster kinetics)
Procedure:
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line.[1]
-
Charging: Add Methyl 4-hydroxybenzoate (15.2 g, 100 mmol) and anhydrous K₂CO₃ (20.7 g, 150 mmol) to the flask.
-
Solvation: Add Acetone (200 mL). Stir at room temperature for 15 minutes to allow partial deprotonation.
-
Addition: Add 4-Chlorobenzyl chloride (17.7 g, 110 mmol) and catalytic KI (1.66 g, 10 mmol).
-
Note: KI converts the benzyl chloride to the more reactive benzyl iodide in situ.
-
-
Reaction: Heat the mixture to reflux (approx. 56°C for acetone) and stir vigorously for 6–8 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 4:1). The starting phenol spot should disappear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (KCl, K₂CO₃) using a Buchner funnel. Wash the cake with fresh acetone.
-
Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude solid.[4]
-
Purification: Recrystallize from hot ethanol to yield white crystalline needles.
-
Step 2: Hydrolysis to 4-[(4-Chlorobenzyl)oxy]benzoic Acid
Objective: Cleavage of the methyl ester to release the free acid.[1]
Reagents:
-
Intermediate Ester (from Step 1)
-
Sodium Hydroxide (NaOH) (2.0 eq, 10% aqueous solution)
-
Methanol (solvent)
-
Hydrochloric Acid (HCl) (1N or 6N for acidification)
Procedure:
-
Dissolution: Dissolve the recrystallized ester (27.6 g, 100 mmol theoretical) in Methanol (150 mL).
-
Saponification: Slowly add 10% aqueous NaOH (80 mL, ~200 mmol).
-
Reaction: Heat to mild reflux (65°C) for 2–3 hours. The solution should become clear as the ester is consumed.
-
Isolation:
-
Cool the mixture to room temperature.
-
Evaporate the bulk of the methanol under reduced pressure.
-
Dilute the residue with water (100 mL).
-
Acidification: Cool the aqueous solution in an ice bath (0–5°C). Slowly add HCl with stirring until pH reaches ~2.0. A thick white precipitate will form.[1]
-
-
Final Purification:
-
Filter the solid and wash copiously with cold water to remove salts.
-
Dry in a vacuum oven at 50°C.
-
Optional: Recrystallize from Ethanol/Water (9:1) for analytical purity.
-
Part 3: Process Logic & Workflow Visualization[1]
The following diagram illustrates the operational workflow, highlighting critical decision points and isolation steps.
Figure 2: Operational workflow for the synthesis of 4-[(4-chlorobenzyl)oxy]benzoic acid.
Part 4: Analytical Characterization & Validation
To ensure the protocol is self-validating, compare your product against these expected parameters.
Expected Data
-
Physical State: White to off-white powder.[1]
-
Melting Point: 198–202°C (Dependent on solvent of crystallization).
-
¹H NMR (400 MHz, DMSO-d₆):
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete reaction or moisture in solvent.[1] | Ensure Acetone is dry.[1] Increase reaction time or switch to DMF (higher temp). |
| Oily Product | Residual solvent or impurities.[1] | Recrystallize from Ethanol.[1] Ensure full drying.[1] |
| Melting Point Depression | Salt contamination or mixed ester/acid.[1] | Wash final precipitate thoroughly with water to remove NaCl/KCl.[1] Ensure Step 2 hydrolysis is complete.[1] |
Part 5: Safety & References
Safety Considerations
-
4-Chlorobenzyl Chloride: A potent lachrymator and skin irritant.[1] Handle only in a functioning fume hood.
-
Potassium Carbonate: Irritant dust.[1] Use a mask during weighing.[1]
-
Solvents: Acetone and Methanol are flammable.[1] Ensure all heating sources are spark-proof.[1]
References
-
Metabolite Identification
- Title: Different effects of 4-(4'-chlorobenzyloxy)benzoic acid (MII) on lipid synthesis...
- Source: PubMed (PMID: 2799863)
-
URL:[Link]
-
Green Chemistry Methodology (Ether Synthesis)
-
General Williamson Ether Protocol
-
Related Structural Synthesis (Ibrutinib Intermediates)
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib - Google Patents [patents.google.com]
Crystal Structure Analysis of 4-[(4-Chlorobenzyl)oxy]benzoic Acid
Technical Guide for Structural Elucidation and Solid-State Characterization
Executive Summary & Scientific Context
The compound 4-[(4-Chlorobenzyl)oxy]benzoic acid (
This guide provides a rigorous technical framework for the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of this molecule. The focus is on elucidating the supramolecular architecture—specifically the interplay between strong hydrogen bonding (carboxylic acid dimerization) and weak non-covalent interactions (
Experimental Methodology: Synthesis to Single Crystal
To ensure high-quality structural data, the purity of the crystalline phase is paramount. The following protocol utilizes a modified Williamson ether synthesis optimized for yield and crystal habit.
Synthesis Protocol
Reaction Mechanism: Nucleophilic substitution (
| Parameter | Specification |
| Reagents | 4-Hydroxybenzoic acid (1.0 eq), 4-Chlorobenzyl chloride (1.1 eq), KOH (2.2 eq) |
| Solvent System | Ethanol / Water (4:1 v/v) or DMF (for higher solubility) |
| Catalyst | Potassium Iodide (KI) - 0.1 eq (Finkelstein condition promoter) |
| Conditions | Reflux at 80°C for 6–8 hours |
Step-by-Step Workflow:
-
Phenoxide Formation: Dissolve 4-hydroxybenzoic acid in ethanolic KOH. The solution turns clear as the dipotassium salt forms.
-
Alkylation: Add 4-chlorobenzyl chloride dropwise. If using chloride, add catalytic KI to generate the more reactive iodide in situ.
-
Reflux: Heat to reflux.[1][2] Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).[1]
-
Work-up: Cool to room temperature. Acidify with 1M HCl to pH 2–3. The product precipitates as a white solid.[1]
-
Purification: Filter and wash with cold water. Recrystallize from hot ethanol to remove unreacted benzyl chloride.[1]
Crystallization for X-Ray Diffraction
Obtaining single crystals suitable for SCXRD requires controlled supersaturation.[1]
-
Method A (Slow Evaporation): Dissolve 20 mg of purified acid in 5 mL of Ethanol/Acetone (1:1). Cover with parafilm, punch 3-4 pinholes, and allow to stand at 4°C.
-
Method B (Vapor Diffusion): Dissolve in minimal DMF (inner vial).[1] Place in a larger jar containing water (antisolvent).[1] As water vapor diffuses into the DMF, solubility decreases, promoting high-quality prism growth.
Structural Analysis & Elucidation Logic
Data Collection Strategy
For organic acids containing heavy atoms (Cl), correct absorption correction is vital.[1]
-
Radiation Source: Mo K
( Å) is preferred over Cu K to minimize absorption effects from Chlorine, though Cu is acceptable for small crystals.[1] -
Temperature: Collect at 100 K (
stream) to reduce thermal motion (ellipsoids) and resolve disorder in the flexible ether linkage. -
Resolution: Aim for
Å or better to accurately map electron density for Hydrogen bond analysis.
Molecular Conformation
The molecule consists of two rigid aromatic rings linked by a flexible oxymethyl spacer (
-
Torsion Angles: The critical torsion angle
determines the overall linearity.[1] In similar alkoxybenzoic acids, this angle typically adopts a trans or gauche conformation to minimize steric clash, resulting in a "stepped" or "rod-like" geometry essential for mesogenic behavior. -
Planarity: The carboxyl group is usually coplanar with the benzoic acid ring (dihedral angle
) due to conjugation.
Supramolecular Architecture (The "Fingerprint")
The crystal packing is governed by a hierarchy of intermolecular forces.[1]
Primary Interaction: The Carboxylic Dimer
The dominant feature is the formation of centrosymmetric dimers via intermolecular
Secondary Interaction:
-
Stacking
The chlorobenzyl and benzoic acid rings of adjacent dimers often stack in a "head-to-tail" fashion.[1]
-
Centroid-Centroid Distance:
Å indicates weak dispersive interactions stabilizing the layers.[1]
Tertiary Interaction: Halogen Contacts
Chlorine acts as a weak Lewis base or participates in Type I/II halogen bonding.[1]
-
Interaction:
or . -
Significance: These weak contacts often direct the packing in the third dimension, locking the dimers into sheets or herringbones.
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow from synthesis to structural solution, highlighting the critical decision points in the analysis.
Caption: Workflow for the structural elucidation of 4-[(4-Chlorobenzyl)oxy]benzoic acid, detailing the progression from synthesis to the hierarchical analysis of intermolecular forces.
Quantitative Data Summary
When analyzing the CIF (Crystallographic Information File), compare your experimental values against these expected ranges for this class of compounds.
| Structural Parameter | Expected Range | Structural Significance |
| Space Group | Centrosymmetry favors dimer formation.[1] | |
| Strength of the carboxylic acid dimer. | ||
| Indicates double bond character (acceptor).[1] | ||
| Indicates single bond character (donor).[1] | ||
| Torsion ( | Determines molecular linearity (mesogenic potential).[1] | |
| Packing Index | 65% - 72% | Efficiency of space filling; higher implies greater stability.[1] |
References
-
Odabaşoğlu, M., & Büyükgüngör, O. (2007).[1][4] 2-(4-Chlorobenzoyl)benzoic acid.[1][4][5] Acta Crystallographica Section E, 63(12), o4621. Link (Demonstrates analogous carboxylic acid dimerization).[1]
-
Nath, R., et al. (2012).[1] Structural study of four benzyloxybenzoic acids and benzyloxyanilines using X-ray powder diffraction. CrystEngComm, 14, 620-629.[1] Link (Key reference for the packing of benzyloxybenzoic acids).[1]
-
Mandal, S., et al. (2020).[1][6] Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Tenside Surfactants Detergents, 57(2), 126-133.[1] Link (Synthesis protocol grounding).[1]
-
PubChem. (2025).[1][7] 4-[(4-Chlorobenzyl)oxy]benzoic acid (Compound Summary). National Library of Medicine.[1] Link (Chemical property verification).[1]
Sources
- 1. 4-((5-(2-(4-chlorobenzylcarbamoyl)pyridin-4-yl)-2H-tetrazol-2-yl)methyl)benzoic acid | C22H17ClN6O3 | CID 46225440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. francis-press.com [francis-press.com]
- 7. 4-[(4-Chlorobenzyl)amino]benzoic acid | C14H12ClNO2 | CID 3975397 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Deep Dive: 4-[(4-Chlorobenzyl)oxy]benzoic acid (MII)
This is an in-depth technical guide on the mechanism of action of 4-[(4-Chlorobenzyl)oxy]benzoic acid , a bioactive metabolite (designated MII ) of the hypolipidemic agent KCD-232 .
Mechanism of Action, Metabolic Fate, and Experimental Validation
Executive Summary
4-[(4-Chlorobenzyl)oxy]benzoic acid (CAS: 62290-40-8 ), frequently designated in literature as MII , is the primary pharmacologically active metabolite of the dual-action prodrug KCD-232 (4-(4'-chlorobenzyloxy)benzyl nicotinate).
Unlike standard fibrates that primarily target PPAR
Chemical Identity & Physicochemical Properties[1][2]
| Property | Specification |
| Chemical Name | 4-[(4-Chlorobenzyl)oxy]benzoic acid |
| Synonyms | MII; KCD-232 Metabolite II; 4-(4'-Chlorobenzyloxy)benzoic acid |
| CAS Number | 62290-40-8 |
| Molecular Formula | C₁₄H₁₁ClO₃ |
| Molecular Weight | 262.69 g/mol |
| Structural Motif | Lipophilic 4-chlorobenzyl ether linked to a benzoic acid core. |
| Parent Prodrug | KCD-232 (releases Nicotinic acid + MII upon hydrolysis) |
Mechanism of Action (MoA)
The therapeutic efficacy of MII arises from its ability to intercept lipid metabolism at two distinct checkpoints: Cholesterol Biosynthesis and De Novo Lipogenesis (DNL) .
3.1. Bioactivation and Metabolic Fate
Upon administration of KCD-232, esterases hydrolyze the parent compound to release Nicotinic Acid (a known anti-lipolytic agent) and MII . MII then undergoes two divergent fates in the hepatocyte:
-
Bioactivation (Thioesterification): MII is converted by acyl-CoA synthetases into MII-CoA . This thioester is the active species responsible for inhibiting fatty acid synthesis.[1]
-
Xenobiotic Triglyceride Formation: MII can be incorporated into triglycerides (TG) as a false fatty acid, forming "xenobiotic TGs" that may alter lipoprotein secretion or clearance.
3.2. Dual Pathway Inhibition
-
Target 1: HMG-CoA Reductase (Sterol Synthesis) [2]
-
Effector: Free acid form (MII ) and MII-CoA.[2]
-
Mechanism: Direct inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway.
-
Evidence: Inhibition of [¹⁴C]acetate incorporation into sterols without inhibiting [¹⁴C]mevalonate incorporation (indicating the block occurs before mevalonate formation).
-
-
Target 2: Fatty Acid Synthase (Lipogenesis)
3.3. Mitochondrial Oxidation
MII administration leads to increased mitochondrial
Pathway Visualization
The following diagram illustrates the hydrolysis of the prodrug KCD-232 and the subsequent dual-targeting mechanism of the MII metabolite.
Caption: Metabolic activation of KCD-232 to MII, showing dual inhibition of HMG-CoA Reductase and FAS, plus stimulation of Beta-Oxidation.
Experimental Validation Protocols
To validate the activity of 4-[(4-Chlorobenzyl)oxy]benzoic acid in your laboratory, use the following self-validating protocols.
5.1. In Vitro HMG-CoA Reductase Inhibition Assay
Objective: Confirm MII targets the mevalonate pathway upstream of mevalonic acid.
-
Cell System: Rat liver slices or dispersed hepatocytes.[2]
-
Tracers:
-
[1-¹⁴C]Acetate (Pre-HMG-CoA Reductase).
-
[2-¹⁴C]Mevalonic acid (Post-HMG-CoA Reductase).
-
-
Treatment: Incubate cells with MII (10–500 µM) for 2–4 hours.
-
Extraction: Saponify cells with KOH/Ethanol; extract non-saponifiable lipids (sterols) using petroleum ether.
-
Readout: Liquid Scintillation Counting (LSC).
-
Validation Criteria:
-
Positive Result: Dose-dependent reduction in [¹⁴C]Acetate incorporation.[2]
-
Negative Control: No significant reduction in [¹⁴C]Mevalonate incorporation (confirms the block is at the reductase step, not downstream).
-
5.2. Fatty Acid Synthase (FAS) Inhibition (Cell-Free System)
Objective: Distinguish between the free acid (MII) and the thioester (MII-CoA) activity.[1]
-
Preparation: Isolate rat liver cytosol (105,000 x g supernatant).
-
Substrates: [1,3-¹⁴C]Malonyl-CoA + Acetyl-CoA + NADPH.
-
Test Compounds:
-
Group A: MII (Free Acid).[2]
-
Group B: Synthesized MII-CoA (chemically synthesized or enzymatically generated pre-incubation).
-
-
Reaction: Incubate at 37°C for 20 mins. Stop reaction with HClO₄.
-
Extraction: Extract fatty acids with pentane.
-
Validation Criteria:
-
MII-CoA must show significant inhibition (IC50 estimation).
-
MII (Free Acid) should show negligible inhibition in a cell-free system lacking Acyl-CoA synthetase activity.
-
5.3. Summary of Biological Effects (Table)
| Parameter | Effect of MII (Free Acid) | Effect of MII-CoA | Physiological Outcome |
| Sterol Synthesis | Inhibits (Strong) | Inhibits | Reduced Serum Cholesterol |
| Fatty Acid Synthesis | No Effect (in vitro cell-free) | Inhibits (Strong) | Reduced Serum Triglycerides |
| Mitochondrial Oxidation | Stimulates | N/A | Increased Fatty Acid Catabolism |
| Cell Growth (Fibroblasts) | Inhibits (Rodent specific) | N/A | Species-specific toxicity (Mouse > Human) |
Therapeutic Implications & Toxicology
-
Hypolipidemic Synergy: The parent drug KCD-232 leverages the anti-lipolytic effect of Nicotinic Acid (reducing FFA flux to the liver) and the synthesis-inhibiting effect of MII (blocking hepatic lipid production).[1] This mimics a "statin + fibrate" combination in a single molecule.
-
Species Specificity: Research indicates a divergence in toxicity. MII inhibits the growth of mouse skin fibroblasts (MSF) significantly more than human skin fibroblasts (HSF).[4][5] This is attributed to differential sensitivity of the fatty acid synthesis machinery in rodent vs. human cells, a critical factor for preclinical safety assessment.
-
Xenobiotic Lipids: The formation of MII-containing triglycerides suggests a potential for accumulation in adipose tissue, a pharmacokinetic parameter that requires long-term monitoring in drug development.
References
-
Different effects of 4-(4'-chlorobenzyloxy)benzoic acid (MII) on lipid synthesis and cell growth in human and mouse skin fibroblasts.
- Source: Journal of Pharmacobio-dynamics (J-Stage) / PubMed
-
Link:[Link]
-
Effect of 4-(4'-chlorobenzyloxy)benzyl nicotinate (KCD-232)
- Source: Agricultural and Biological Chemistry / PubMed
-
Link:[Link]
-
Effect of 4-(4'-chlorobenzyloxy)benzyl nicotinate (KCD-232)
- Source: Biochemical Pharmacology / PubMed
-
Link:[Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 94569, 4-[(4-Chlorobenzyl)oxy]benzoic acid.
- Source: PubChem
-
Link:[Link]
Sources
- 1. Effect of 4-(4'-chlorobenzyloxy)benzyl nicotinate (KCD-232) on triglyceride and fatty acid metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of 4-(4'-chlorobenzyloxy)benzyl nicotinate (KCD-232) on cholesterol metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DIFFERENT EFFECTS OF 4-(4'-CHLOROBENZYLOXY)BENZOIC ACID (MII) ON LIPID SYNTHESIS AND CELL GROWTH IN HUMAN AND MOUSE SKIN FIBROBLASTS [jstage.jst.go.jp]
- 5. Different effects of 4-(4'-chlorobenzyloxy)benzoic acid (MII) on lipid synthesis and cell growth in human and mouse skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profiling & Thermodynamic Analysis of 4-[(4-Chlorobenzyl)oxy]benzoic Acid
The following technical guide details the solubility profiling, thermodynamic analysis, and experimental protocols for 4-[(4-Chlorobenzyl)oxy]benzoic acid (CAS: 62290-40-8).
Executive Summary
4-[(4-Chlorobenzyl)oxy]benzoic acid is a critical aromatic intermediate, primarily utilized in the synthesis of liquid crystalline materials and pharmaceutical precursors (e.g., fibrate analogs). Its purification and application depend heavily on its solubility landscape. This guide provides a rigorous framework for determining its solubility in pure and binary solvent systems, modeling its dissolution behavior using the Modified Apelblat and
Key Physicochemical Characteristics:
-
Molecular Formula:
-
Nature: Lipophilic organic acid; sparingly soluble in water, soluble in polar aprotic solvents and short-chain alcohols.
-
pKa (Predicted): ~4.0–4.2 (Carboxylic acid moiety).
Experimental Methodology: The Self-Validating Protocol
To ensure data integrity (E-E-A-T), the Isothermal Saturation Method is the industry standard. This protocol minimizes gravimetric errors and ensures thermodynamic equilibrium.
Reagents & Materials[6]
-
Solute: 4-[(4-Chlorobenzyl)oxy]benzoic acid (Purity
99.0%, verified by HPLC). -
Solvents: Methanol, Ethanol, n-Propanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene (Analytical Grade, dried over 4Å molecular sieves).
The Isothermal Saturation Workflow
This workflow ensures that the measured concentration represents the true thermodynamic solubility limit.
Figure 1: Isothermal Saturation Workflow for Solubility Determination.
Analytical Quantification (HPLC Conditions)
-
Column:
Reverse Phase (e.g., Agilent Zorbax, 4.6 250 mm, 5 ). -
Mobile Phase: Acetonitrile : Water (adjusted to pH 3.0 with
) – Typically 60:40 or 70:30 (v/v) to ensure elution of the lipophilic ether. -
Detection: UV at
(determine via UV-scan, typically 254–260 nm). -
Flow Rate: 1.0 mL/min.
Solubility Landscape & Mathematical Modeling
Experimental data must be correlated with thermodynamic models to allow for interpolation and process design.
The Modified Apelblat Equation
This semi-empirical model correlates mole fraction solubility (
- : Mole fraction solubility.
- : Absolute temperature (K).
- : Empirical model parameters derived via multivariate regression.
-
Interpretation:
- : Related to the enthalpy of solution (typically negative for endothermic processes).
-
: Accounts for the temperature dependence of heat capacity (
).
The (Buchowski-Ksiazczak) Equation
Useful for analyzing the non-ideality of the solution.
- : Non-ideality parameter.
- : Enthalpy parameter.[6]
- : Melting point of the solute (K).
Data Presentation Structure
When reporting your findings, structure the data as follows to facilitate peer comparison:
Table 1: Experimental Mole Fraction Solubility (
| T (K) | Methanol ( | Ethanol ( | Acetone ( | Toluene ( | Water ( |
| 278.15 | Data | Data | Data | Data | Trace |
| 288.15 | Data | Data | Data | Data | Trace |
| 298.15 | Data | Data | Data | Data | Trace |
| 308.15 | Data | Data | Data | Data | Trace |
| 318.15 | Data | Data | Data | Data | Trace |
Note: Solubility typically increases with temperature. Expect higher solubility in polar aprotic solvents (Acetone, DMF) and medium-chain alcohols compared to non-polar hydrocarbons (Toluene) or water.
Thermodynamic Analysis
The dissolution process is governed by the Gibbs–Helmholtz relationship. Understanding these parameters explains the mechanism of solubility (entropy-driven vs. enthalpy-driven).
Calculation of Apparent Thermodynamic Functions
Using the Van't Hoff analysis (plotting
-
Enthalpy of Solution (
):-
Expectation:
(Endothermic). The system absorbs heat to break the crystal lattice.
-
-
Gibbs Free Energy (
):-
Expectation:
for sparingly soluble compounds (non-spontaneous pure mixing), but the process is driven by the T S term overcoming the lattice energy.
-
-
Entropy of Solution (
):-
Expectation:
. The disorder increases as the ordered crystal lattice breaks down into solvated molecules.
-
Thermodynamic Logic Flow
Figure 2: Thermodynamic Cycle of Dissolution.
References
- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text on solubility thermodynamics).
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link
-
Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link
-
Shaokun Tang et al. (2014). Solubility and thermodynamic properties of 4-chlorobenzoic acid in pure and binary solvents. Journal of Chemical & Engineering Data. (Reference for analog behavior). Link
Sources
- 1. 4-methoxy-1-naphthoic acid (13041-62-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. 4-(2-amino-2-oxoethoxy)benzoic acid (159143-14-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. 4-[(4-Chlorobenzyl)oxy]benzaldehyde (59067-46-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. chemscene.com [chemscene.com]
- 5. 2'-methoxybiphenyl-4-carboxylic acid (5728-32-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. Benzoic acid, 4-[(4-chlorophenyl)sulfonyl]- (CAS 37940-65-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
In Silico Characterization of 4-[(4-Chlorobenzyl)oxy]benzoic Acid: A Structural & Dynamic Analysis
The following technical guide details the in silico modeling of 4-[(4-Chlorobenzyl)oxy]benzoic acid (C14H11ClO3), a representative scaffold in the development of metabolic modulators.
Given the molecule's structural pharmacophore—a lipophilic 4-chlorobenzyl tail linked via an ether bridge to a benzoic acid headgroup—this guide focuses on its characterization as a ligand for the Peroxisome Proliferator-Activated Receptor gamma (PPAR
Executive Summary
4-[(4-Chlorobenzyl)oxy]benzoic acid serves as a critical chemical probe and scaffold in medicinal chemistry, particularly in the design of agents targeting nuclear receptors and metabolic enzymes (e.g., Aldose Reductase). Its structure embodies the classic "acidic head + hydrophobic tail" pharmacophore required for binding to the PPAR
This guide provides a rigorous, self-validating protocol for modeling the interaction of this compound. We move beyond static docking to include Density Functional Theory (DFT) parameterization and Molecular Dynamics (MD) simulation to account for the induced-fit mechanisms inherent to nuclear receptor signaling.[1]
Key Molecular Parameters
| Property | Value | Context |
| Formula | C14H11ClO3 | Halogenated aromatic ether |
| MW | 262.69 g/mol | Fragment-like / Lead-like |
| LogP | ~3.8 (Predicted) | High lipophilicity; requires explicit solvation models |
| pKa | ~4.0 (Benzoic acid) | Anionic at physiological pH (7.[1]4) |
| Rotatable Bonds | 4 | Flexible ether linker requires conformational sampling |
Computational Workflow Architecture
The reliability of in silico data depends on the "garbage in, garbage out" principle.[1] We utilize a hierarchical workflow where each step validates the input for the next.[1]
Figure 1: Hierarchical computational workflow ensuring structural integrity from QC to dynamic validation.
Protocol Phase I: Ligand Chemistry & Quantum Mechanics
Standard force fields often miscalculate the partial charges of halogenated ethers.[1] To ensure Expertise & Experience , we employ ab initio methods rather than relying on dictionary-based topology generators.
Geometry Optimization
The ether linkage (C-O-C) introduces rotational flexibility that dictates the orientation of the chlorobenzyl tail.[1]
-
Software: ORCA or Gaussian.[1]
-
Method: DFT B3LYP/6-31G(d,p).
-
Rationale: This level of theory adequately captures the electron-withdrawing effect of the para-chloro substituent on the benzyl ring, which influences the electrostatic potential surface (ESP).[1]
Topology Generation[1]
-
Charge Method: RESP (Restrained Electrostatic Potential) fitting is mandatory.[1] Gasteiger charges are insufficient for the polarized carboxylate headgroup.[1]
-
Force Field: GAFF2 (General Amber Force Field) is recommended for the ligand, compatible with the receptor's force field.[1]
Protocol Phase II: Molecular Docking (Static Interaction)
Docking screens for the optimal steric fit.[1] For PPAR
Target Selection[1]
-
PDB ID: 1FM6 (Rosiglitazone bound structure) or 2PRG .[1]
-
Preparation: Remove co-crystallized ligand.[1] Retain structural waters only if they bridge the ligand and Tyr473.[1]
-
Protonation: Use H++ server to protonate His323 and His449 appropriately at pH 7.4.[1]
Grid Box Configuration
The box must encompass the acidic binding pocket (Arm I) and the hydrophobic entrance (Arm II).[1]
| Parameter | Value | Causality |
| Center (x, y, z) | Center of Mass (Original Ligand) | Targets the known bioactive cavity. |
| Size (x, y, z) | 22 Å x 22 Å x 22 Å | Sufficient to allow the chlorobenzyl tail to rotate.[1] |
| Exhaustiveness | 32 | High sampling required due to linker flexibility.[1] |
Interaction Hypothesis
The docking pose is considered valid only if it recapitulates the following canonical interactions:
-
Ionic Lock/H-Bond: Carboxylate headgroup
Tyr473 , His323 , Ser289 .[1] -
Hydrophobic Enclosure: Chlorobenzyl tail
Phe282 , Cys285 , Leu330 .[1]
Protocol Phase III: Molecular Dynamics (Dynamic Validation)
Static docking ignores the entropy of the protein.[1] MD is required to verify if the 4-chlorobenzyl tail stays buried or drifts due to solvent exposure.[1]
System Setup (GROMACS)[1]
-
Force Field: CHARMM36m (Protein) + CGenFF (Ligand).[1]
-
Solvation: TIP3P water model; cubic box with 1.0 nm padding.
-
Neutralization: Add Na+ ions to neutralize the system (carboxylate is -1).[1]
Simulation Protocol
-
Minimization: Steepest descent (50,000 steps) to remove steric clashes.
-
NVT Equilibration: 100 ps at 300 K (V-rescale thermostat). Restrain heavy atoms.[1]
-
NPT Equilibration: 100 ps at 1 bar (Parrinello-Rahman barostat).
-
Production Run: 100 ns, 2 fs time step. No restraints.
Trajectory Analysis
We assess stability using Root Mean Square Deviation (RMSD).[1] A stable interaction is defined as:
-
Ligand RMSD: < 2.5 Å relative to the starting frame.[1]
-
H-Bond Occupancy: The interaction with Tyr473 should exist for >60% of the simulation time.
Mechanism of Action & Signaling Pathway
The binding of 4-[(4-Chlorobenzyl)oxy]benzoic acid stabilizes the AF2 helix, facilitating the recruitment of co-activators (e.g., SRC-1).
Figure 2: Mechanistic pathway of PPAR
Binding Free Energy Calculation (MM/PBSA)
To quantify the affinity, we extract snapshots from the stable region of the MD trajectory (e.g., last 20 ns) and calculate
-
Van der Waals (
): Dominant term due to the chlorobenzyl tail.[1] -
Electrostatic (
): Critical for the benzoic acid headgroup.[1] -
Solvation (
): Usually unfavorable (desolvation penalty).[1]
Self-Validating Check: If
References
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1] Journal of Computational Chemistry. Link[1]
-
Abraham, M. J., et al. (2015). GROMACS: High Performance Molecular Simulations through Multi-Level Parallelism from Laptops to Supercomputers.[1] SoftwareX. Link
-
Nolte, R. T., et al. (1998). Ligand binding and co-activator assembly of the peroxisome proliferator-activated receptor-gamma.[1] Nature.[1] Link
-
Wang, J., et al. (2004). Development and testing of a general amber force field.[1] Journal of Computational Chemistry. Link[1]
-
Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities.[1] Expert Opinion on Drug Discovery. Link[1]
Sources
4-[(4-Chlorobenzyl)oxy]benzoic Acid: Technical Profile & Application History
The following technical guide details the chemical identity, synthesis, and application history of 4-[(4-Chlorobenzyl)oxy]benzoic acid (CAS 62290-40-8).
Executive Summary
4-[(4-Chlorobenzyl)oxy]benzoic acid is a significant aromatic ether carboxylic acid used primarily as a privileged scaffold in medicinal chemistry and a mesogenic core in materials science. Unlike blockbuster therapeutics discovered via serendipity, this compound emerged as a rational "building block" during the mid-20th-century expansion of structure-activity relationship (SAR) studies targeting lipid-lowering agents (fibrates) and liquid crystalline materials.
Its structural duality—combining a lipophilic, electron-withdrawing 4-chlorobenzyl tail with a reactive benzoic acid head—makes it an ideal intermediate for synthesizing PPAR agonists , aldose reductase inhibitors , and hydrogen-bonded liquid crystal dimers .
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
| Property | Data |
| IUPAC Name | 4-[(4-Chlorophenyl)methoxy]benzoic acid |
| CAS Number | 62290-40-8 |
| Molecular Formula | C₁₄H₁₁ClO₃ |
| Molecular Weight | 262.69 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 194–198 °C (Typical range for alkoxybenzoic acids) |
| pKa | ~4.5 (Carboxylic acid moiety) |
| Solubility | Soluble in DMSO, DMF, hot ethanol; insoluble in water |
| LogP (Predicted) | ~3.8 (Highly lipophilic) |
Discovery & Historical Context
The "Rational Design" Era (1970s)
The history of 4-[(4-Chlorobenzyl)oxy]benzoic acid is inextricably linked to two parallel fields of research:
-
Metabolic Disease Research: Following the success of Clofibrate in the 1960s, researchers aggressively synthesized phenoxy-acid derivatives to optimize lipid-lowering effects. The 4-benzyloxybenzoic acid scaffold provided a rigid linker that mimicked the lipophilic tail required for binding to nuclear receptors (later identified as PPARs).
-
Liquid Crystal Science: In the 1950s and 60s, George Gray and others established that 4-alkoxybenzoic acids form stable hydrogen-bonded dimers that exhibit liquid crystalline (mesogenic) phases. The addition of a terminal chlorine atom (as in the 4-chlorobenzyl group) was a strategic modification to enhance the dielectric anisotropy of these materials.
Evolution as a Pharmacophore
In modern drug discovery, this moiety serves as a "hydrophobic tail" anchor. The chlorobenzyl group occupies deep hydrophobic pockets in enzymes (e.g., PTP1B, Aldose Reductase), while the benzoic acid mimics substrate carboxylates or anchors the molecule via hydrogen bonds.
Synthesis & Methodology
The synthesis of 4-[(4-Chlorobenzyl)oxy]benzoic acid is a classic application of the Williamson Ether Synthesis . This protocol is favored for its high yield and operational simplicity.
Reaction Pathway (DOT Diagram)
Figure 1: Synthetic pathway via Williamson Ether Synthesis.
Detailed Protocol
Objective: Synthesize 10.0 g of 4-[(4-Chlorobenzyl)oxy]benzoic acid.
Reagents:
-
4-Hydroxybenzoic acid (SM1): 5.0 g (36.2 mmol)
-
4-Chlorobenzyl chloride (SM2): 6.4 g (39.8 mmol, 1.1 eq)
-
Potassium Carbonate (K₂CO₃): 10.0 g (72.4 mmol, 2.0 eq)
-
Solvent: DMF (50 mL) or Acetone (100 mL, requires longer reflux)
-
Potassium Iodide (KI): 0.1 g (Catalytic, optional Finkelstein condition)
Procedure:
-
Activation: In a 250 mL round-bottom flask, dissolve 4-Hydroxybenzoic acid in DMF. Add K₂CO₃. Stir at room temperature for 30 minutes to generate the phenoxide anion. Note: The solution will turn slightly yellow.
-
Addition: Add 4-Chlorobenzyl chloride dropwise. Add catalytic KI if using Acetone to accelerate the reaction.
-
Reflux: Heat the mixture to 80°C (DMF) or reflux (Acetone) for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 1:1).
-
Quench: Pour the hot reaction mixture into 300 mL of ice-cold water. The potassium salt of the product is soluble; unreacted benzyl chloride may oil out.
-
Acidification: Slowly add 6N HCl with vigorous stirring until pH reaches ~1-2. The product will precipitate as a white solid.
-
Purification: Filter the crude solid. Recrystallize from Ethanol/Water (9:1) to remove trace starting materials.
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Yield: Typically 85–92%.
Applications in Drug Development & Research
Structure-Activity Relationship (SAR) Logic
This compound is rarely the final drug; it is the pharmacophore .
-
Head Group (COOH): Provides hydrogen bonding capability (donor/acceptor) or serves as a precursor for amides/esters.
-
Linker (Ether Oxygen): Adds rotational freedom while maintaining a specific bond angle (~110°), crucial for fitting into "bent" receptor sites.
-
Tail Group (4-Cl-Phenyl): The chlorine atom increases lipophilicity (logP) and metabolic stability (blocking para-oxidation), enhancing half-life.
Key Research Areas
| Domain | Application Logic |
| PPAR Agonists | The acid head mimics fatty acids; the lipophilic tail activates the nuclear receptor ligand-binding domain. |
| Aldose Reductase | Used as a scaffold to inhibit the conversion of glucose to sorbitol in diabetic neuropathy research. |
| Liquid Crystals | Forms dimers via carboxylic acid H-bonding; the chlorobenzyl tail induces nematic phases. |
Mechanistic Diagram: Pharmacophore Binding
Figure 2: Biological and material applications based on structural properties.
References
-
ChemSrc. (n.d.). CAS 62290-40-8: Physicochemical Properties and Synthesis. Retrieved from [Link]
- Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals. Academic Press. (Foundational text on alkoxybenzoic acid mesogens).
- Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Reference for lipophilicity of chlorobenzyl moieties).
Technical Profile: CAS 62290-40-8 (Metabolite MII)
Topic: CAS number 62290-40-8 properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Chemical Identity: 4-[(4-Chlorobenzyl)oxy]benzoic acid Synonyms: 4-((4-Chlorobenzyl)oxy)benzoic acid; MII (Metabolite II); Benzoic acid, 4-[(4-chlorophenyl)methoxy]-[1]
Executive Summary
CAS 62290-40-8, technically identified as 4-[(4-Chlorobenzyl)oxy]benzoic acid and often referred to in pharmacological literature as MII , is a pivotal bioactive metabolite derived from the hypolipidemic prodrug KCD-232 (4-(4'-chlorobenzyloxy)benzyl nicotinate).[1]
Unlike its parent nicotinate ester, which primarily facilitates delivery, the free acid MII acts as a dual-mechanism inhibitor in lipid metabolism.[1] It targets both HMG-CoA reductase (cholesterol biosynthesis) and Fatty Acid Synthase (via its CoA thioester), making it a high-value probe for metabolic disorder research and a structural template for designing dual-action lipid modulators.[1]
This guide details the physicochemical properties, synthesis protocols, and mechanistic pharmacology of MII, providing a self-validating resource for laboratory application.[1]
Chemical & Physical Characterization
The compound is a para-substituted benzoic acid ether, exhibiting low water solubility but high stability in organic solvents.[1] It serves as a robust scaffold in medicinal chemistry due to the stability of the benzyl ether linkage.[1]
| Property | Value | Note |
| Molecular Formula | C₁₄H₁₁ClO₃ | |
| Molecular Weight | 262.69 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 194–196 °C | High crystallinity due to H-bonding dimerization |
| Solubility | DMSO, Ethanol, Methanol, Acetone | Insoluble in water; soluble in alkaline aq.[1] solutions |
| pKa | ~4.2 (Carboxylic acid) | Typical for benzoic acid derivatives |
| LogP | ~3.8 | Lipophilic; membrane permeable |
| Storage | 2–8 °C, Desiccated | Stable, but protect from strong oxidizers |
Pharmacological Mechanism: The "MII" Pathway
CAS 62290-40-8 is not merely a degradation product; it is the bioactive effector responsible for the specific hypolipidemic actions of the KCD-232 series.[1]
Metabolic Activation & Dual Inhibition
Upon administration, the parent drug KCD-232 is hydrolyzed by esterases to release MII and nicotinic acid.[1] While nicotinic acid inhibits lipolysis, MII enters the hepatocyte and undergoes bioactivation to MII-CoA .[1]
Key Mechanistic Actions:
-
Sterol Inhibition: MII directly inhibits HMG-CoA Reductase , the rate-limiting step in cholesterol synthesis.[1]
-
Fatty Acid Inhibition: MII is converted to MII-CoA (a xenobiotic thioester) by hepatic microsomes.[1][2] This MII-CoA species directly inhibits Fatty Acid Synthase , reducing de novo lipogenesis.[1]
Figure 1: Bioactivation and dual-inhibition pathway of CAS 62290-40-8 (MII).[1]
Synthesis & Manufacturing Protocol
For research applications requiring high-purity material, the Williamson Ether Synthesis is the industry standard.[1] This method is preferred over acid-catalyzed condensation due to higher yields and cleaner workup.[1]
Reagents & Materials
-
Substrate A: 4-Hydroxybenzoic acid (1.0 eq)[1]
-
Substrate B: 4-Chlorobenzyl chloride (1.1 eq)[1]
-
Base: Potassium Hydroxide (KOH) (2.2 eq) or Potassium Carbonate (K₂CO₃)[1]
-
Solvent: Ethanol (EtOH) or Acetone/Water reflux[1]
Step-by-Step Methodology
-
Deprotonation: Dissolve 4-hydroxybenzoic acid (10 mmol) in Ethanol (20 mL) containing KOH (22 mmol). Stir at room temperature for 30 minutes to form the dipotassium salt (phenoxide + carboxylate).
-
Alkylation: Add 4-chlorobenzyl chloride (11 mmol) dropwise to the reaction mixture.
-
Reflux: Heat the mixture to reflux (80 °C) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 1:1) until the starting phenol is consumed.[1]
-
Workup:
-
Purification: Filter the precipitate and wash with cold water. Recrystallize from Ethanol/Water or Glacial Acetic Acid to obtain analytical grade crystals (Yield >85%).[1]
Figure 2: Synthesis workflow for CAS 62290-40-8 via Williamson Ether Synthesis.[1][3]
Analytical Profiling (QC/QA)
To validate the identity of the synthesized or purchased material, use the following spectroscopic markers.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm)[1]
-
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [60:40 Isocratic][1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV @ 254 nm (aromatic) and 220 nm[1]
-
Retention Time: Expect elution ~4–6 min (depending on dead volume).[1]
NMR Characterization (DMSO-d₆)[1]
-
¹H NMR (400 MHz):
-
δ 12.60 (s, 1H, -COOH ) – Broad singlet, exchangeable.[1]
-
δ 7.89 (d, J=8.8 Hz, 2H, Ar-H ortho to COOH).[1]
-
δ 7.48 (d, J=8.5 Hz, 2H, Ar-H of chlorobenzyl).[1]
-
δ 7.42 (d, J=8.5 Hz, 2H, Ar-H of chlorobenzyl).[1]
-
δ 7.08 (d, J=8.8 Hz, 2H, Ar-H ortho to ether).[1]
-
δ 5.18 (s, 2H, -OcH ₂-Ar) – Characteristic benzylic singlet.[1]
-
Handling & Safety
While not highly toxic, this compound acts as a chemical irritant.[1]
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335).[1]
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]
-
Disposal: Incineration as organic waste containing halogens.[1]
References
-
Effect of KCD-232 on Triglyceride Metabolism. PubMed. (Study detailing the parent drug KCD-232 and the identification of MII as the active metabolite). Link
-
Different effects of 4-(4'-chlorobenzyloxy)benzoic acid (MII) on lipid synthesis. Journal of Ethnopharmacology / Researcher.Life. (Specific study on MII's mechanism in fibroblasts). Link
-
Effect of KCD-232 on Cholesterol Metabolism. Bioscience, Biotechnology, and Biochemistry. (Elucidation of the HMG-CoA reductase inhibition pathway). Link[1]
-
PubChem Compound Summary: 4-[(4-Chlorobenzyl)oxy]benzoic acid. National Center for Biotechnology Information.[1] (Chemical structure and physical property verification). Link(Note: Link directs to related nicotinate structure for context, search CID for specific acid).[1]
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-[(4-Chlorobenzyl)oxy]benzoic acid via Williamson Ether Synthesis
Abstract: This document provides a comprehensive guide for the synthesis of 4-[(4-Chlorobenzyl)oxy]benzoic acid, a valuable intermediate in pharmaceutical and materials science research. The primary method detailed is the Williamson ether synthesis, a robust and versatile method for forming ether linkages. This guide presents two effective protocols: a direct one-pot synthesis and a two-step approach involving ester protection. It includes detailed experimental procedures, mechanistic insights, characterization data, and safety protocols tailored for researchers, scientists, and professionals in drug development.
Introduction
4-[(4-Chlorobenzyl)oxy]benzoic acid is a bifunctional molecule incorporating a benzoic acid moiety and a 4-chlorobenzyl ether group. This structural motif is of significant interest in medicinal chemistry and materials science due to the diverse functionalities it offers for further chemical modifications. The Williamson ether synthesis is a classical and highly effective method for the preparation of such ethers, proceeding via an SN2 reaction between an alkoxide or phenoxide and a primary alkyl halide.[1]
This application note details two reliable protocols for the synthesis of 4-[(4-Chlorobenzyl)oxy]benzoic acid. The primary protocol is a direct, one-pot Williamson ether synthesis from 4-hydroxybenzoic acid and 4-chlorobenzyl chloride. An alternative two-step protocol is also presented, which involves the protection of the carboxylic acid functionality as a methyl ester prior to the etherification, followed by a final hydrolysis step. This alternative can be advantageous in minimizing side reactions and simplifying purification.
Reaction Schematics and Mechanism
The Williamson ether synthesis proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In the case of 4-[(4-Chlorobenzyl)oxy]benzoic acid synthesis, the reaction is facilitated by deprotonating the phenolic hydroxyl group of 4-hydroxybenzoic acid with a suitable base to form a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride, displacing the chloride leaving group.
Protocol 1: Direct One-Pot Synthesis
This protocol outlines the direct synthesis of 4-[(4-Chlorobenzyl)oxy]benzoic acid from 4-hydroxybenzoic acid and 4-chlorobenzyl chloride. This method is atom-economical and efficient for small to medium-scale preparations.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 4-Hydroxybenzoic acid | Reagent grade, ≥99% |
| 4-Chlorobenzyl chloride | Reagent grade, ≥99% |
| Potassium carbonate (K₂CO₃) | Anhydrous, powdered |
| N,N-Dimethylformamide (DMF) | Anhydrous |
| Ethyl acetate | ACS grade |
| 1 M Hydrochloric acid (HCl) | |
| Brine (saturated NaCl solution) | |
| Anhydrous sodium sulfate (Na₂SO₄) | |
| Round-bottom flask | 250 mL |
| Reflux condenser | |
| Magnetic stirrer and stir bar | |
| Heating mantle | |
| Separatory funnel | 500 mL |
| Büchner funnel and filter paper | |
| Rotary evaporator |
Experimental Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzoic acid (1.38 g, 10.0 mmol), potassium carbonate (2.07 g, 15.0 mmol), and anhydrous N,N-dimethylformamide (50 mL).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 15 minutes to ensure the formation of the phenoxide. To this suspension, add 4-chlorobenzyl chloride (1.61 g, 10.0 mmol) in one portion.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain it at this temperature with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold water.
-
Acidification: Acidify the aqueous mixture to a pH of approximately 2 by the slow addition of 1 M HCl. A white precipitate of the crude product will form.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel and wash the solid with cold water (2 x 50 mL).
-
Purification: The crude product can be purified by recrystallization. A suitable solvent system is a mixture of ethanol and water or toluene. Dissolve the crude solid in a minimal amount of hot solvent, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
Visualization of the Workflow
Caption: Workflow for the direct synthesis of 4-[(4-Chlorobenzyl)oxy]benzoic acid.
Protocol 2: Two-Step Synthesis via Methyl Ester Protection
This protocol involves the initial protection of the carboxylic acid group of 4-hydroxybenzoic acid as a methyl ester, followed by the Williamson ether synthesis and subsequent hydrolysis of the ester to yield the final product.
Step 2a: Synthesis of Methyl 4-hydroxybenzoate
Materials: 4-hydroxybenzoic acid, methanol, sulfuric acid.
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxybenzoic acid (13.8 g, 100 mmol) in methanol (100 mL).
-
Carefully add concentrated sulfuric acid (2 mL) as a catalyst.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
After cooling, remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-hydroxybenzoate.
Step 2b: Synthesis of Methyl 4-[(4-Chlorobenzyl)oxy]benzoate
Materials: Methyl 4-hydroxybenzoate, 4-chlorobenzyl chloride, potassium carbonate, DMF.
Procedure:
-
Follow the procedure outlined in Protocol 1, using methyl 4-hydroxybenzoate (1.52 g, 10.0 mmol) in place of 4-hydroxybenzoic acid.
Step 2c: Hydrolysis of Methyl 4-[(4-Chlorobenzyl)oxy]benzoate
Materials: Methyl 4-[(4-chlorobenzyl)oxy]benzoate, sodium hydroxide, methanol, water, hydrochloric acid.
Procedure:
-
Dissolve the methyl ester from the previous step in a mixture of methanol (50 mL) and 2 M aqueous sodium hydroxide (20 mL).
-
Heat the mixture to reflux for 2-3 hours.[2]
-
After cooling, remove the methanol under reduced pressure.
-
Dilute the residue with water and acidify with 1 M HCl to precipitate the product.
-
Isolate and purify the product as described in Protocol 1.
Visualization of the Two-Step Workflow
Caption: Workflow for the two-step synthesis of 4-[(4-Chlorobenzyl)oxy]benzoic acid.
Characterization of 4-[(4-Chlorobenzyl)oxy]benzoic acid
The final product should be a white solid. Its identity and purity can be confirmed by the following analytical techniques:
-
Melting Point: The melting point of the purified product should be determined and compared to literature values.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~12.8 (s, 1H, -COOH)
-
δ ~7.9 (d, 2H, Ar-H ortho to -COOH)
-
δ ~7.4 (d, 2H, Ar-H of chlorobenzyl group)
-
δ ~7.3 (d, 2H, Ar-H of chlorobenzyl group)
-
δ ~7.0 (d, 2H, Ar-H ortho to -OCH₂-)
-
δ ~5.2 (s, 2H, -OCH₂-)
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~167.0 (C=O)
-
δ ~162.0 (Ar-C-O)
-
δ ~136.0, ~132.5, ~131.5, ~129.5, ~128.5, ~122.5 (Ar-C)
-
δ ~114.5 (Ar-C ortho to -OCH₂-)
-
δ ~69.0 (-OCH₂-)
-
-
FTIR (KBr, cm⁻¹):
-
~2500-3300 (broad, O-H stretch of carboxylic acid)
-
~1680 (strong, C=O stretch of carboxylic acid)
-
~1250 and ~1050 (C-O stretch of ether)
-
-
Mass Spectrometry (ESI-): m/z calculated for C₁₄H₁₁ClO₃: 262.04; found [M-H]⁻ 261.03.
Safety Precautions
-
4-Chlorobenzyl chloride is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
N,N-Dimethylformamide (DMF) is a potential teratogen and should be handled with care. Avoid inhalation and skin contact.
-
Potassium carbonate is an irritant. Avoid inhalation of the dust.
-
Hydrochloric acid and sodium hydroxide are corrosive. Handle with appropriate care and PPE.
Discussion and Mechanistic Insights
The choice of a weak base like potassium carbonate is crucial for the successful synthesis of aryl ethers.[4] Stronger bases, such as sodium hydride, could potentially lead to side reactions. The use of a polar aprotic solvent like DMF is advantageous as it effectively solvates the potassium cation, leaving the phenoxide anion more available for nucleophilic attack.[5]
The two-step protocol, while longer, can be beneficial if the direct synthesis results in low yields or difficult-to-separate byproducts. The protection of the acidic proton of the carboxylic acid group prevents it from interfering with the base and allows for a cleaner reaction. The subsequent hydrolysis of the methyl ester is typically a high-yielding and straightforward transformation.[2]
References
- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
-
Organic Chemistry Portal. Williamson Synthesis. Retrieved from [Link]
-
Reddit. (2023). Williamson Ether synthesis. r/OrganicChemistry. Retrieved from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
CABI Digital Library. (n.d.). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. Retrieved from [Link]
-
SynArchive. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
- Google Patents. (n.d.). EP0252357A2 - Process for the preparation of (4-hydroxyphenyl)-4-hydroxy-benzoate, and its use.
- Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
-
Wiley Online Library. (2024). Visible-Light-Promoted Pyridylation-Thioesterification of Alkenes Leading to β‐Pyridyl-Thioesters. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chlorobenzoic Acid. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
YouTube. (2021). Hydrolysis of Methyl Benzoate - Lab Demo. Retrieved from [Link]
-
ResearchGate. (2008). 2-[(4-Chlorobenzyl)carbonylmethyl]benzoic acid. Retrieved from [Link]
-
Quora. (2021). Can methyl benzoate be hydrolyzed?. Retrieved from [Link]
-
ResearchGate. (2006). Cocrystallization of benzoic acid and o-chlorobenzoic acid from toluene solutions. Retrieved from [Link]
-
YouTube. (2020). Recrystallisation of benzoic acid. Retrieved from [Link]
-
NIST WebBook. (n.d.). 4-Chlorobenzoic acid, TMS derivative. Retrieved from [Link]
- Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
-
ResearchGate. (2012). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Chloro-3-nitrobenzoic acid, [(4-chloro-o-tolyl)oxy]methyl ester - Optional[13C NMR]. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Retrieved from [Link]
-
PubMed. (n.d.). Different effects of 4-(4'-chlorobenzyloxy)benzoic acid (MII) on lipid synthesis and cell growth in human and mouse skin fibroblasts. Retrieved from [Link]
-
BMRB. (n.d.). bmse000438 4-Chlorobenzoic Acid at BMRB. Retrieved from [Link]
-
NIST WebBook. (n.d.). 4-Chlorobenzoic acid, TMS derivative. Retrieved from [Link]
-
PubMed. (2007). Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzodiazepines co-crystals screening using FTIR and Raman spectroscopy supported by differential scanning calorimetry. Retrieved from [Link]
Sources
Application Notes and Protocols: Investigating 4-[(4-Chlorobenzyl)oxy]benzoic Acid in Analgesic Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Benzoic Acid Derivatives in Pain Management
The quest for novel analgesic agents with improved efficacy and safety profiles is a cornerstone of modern medicinal chemistry. Benzoic acid derivatives have emerged as a promising class of compounds, with many exhibiting significant anti-inflammatory and analgesic properties.[1][2][3][4] This document provides a comprehensive guide for the investigation of a specific candidate, 4-[(4-Chlorobenzyl)oxy]benzoic acid , as a potential non-steroidal anti-inflammatory drug (NSAID) and analgesic.
The rationale for investigating this molecule stems from the well-established pharmacophore of many existing NSAIDs, which often feature an acidic moiety and an aromatic ring system. The introduction of a chlorobenzyl ether linkage introduces a degree of conformational flexibility and lipophilicity that may favorably influence its pharmacokinetic and pharmacodynamic properties. These application notes will guide researchers through the synthesis, characterization, and a multi-tiered biological evaluation of 4-[(4-Chlorobenzyl)oxy]benzoic acid, from initial in vitro screening to in vivo validation of its analgesic and anti-inflammatory effects.
Chemical Synthesis and Characterization
A robust and reproducible synthesis is the foundation of any drug discovery program. The following protocol outlines a common method for the preparation of 4-[(4-Chlorobenzyl)oxy]benzoic acid.
Protocol 1: Synthesis of 4-[(4-Chlorobenzyl)oxy]benzoic Acid
Objective: To synthesize 4-[(4-Chlorobenzyl)oxy]benzoic acid via Williamson ether synthesis.
Materials:
-
Methyl 4-hydroxybenzoate
-
4-Chlorobenzyl chloride
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Esterification: In a round-bottom flask, dissolve methyl 4-hydroxybenzoate (1.0 eq) and 4-chlorobenzyl chloride (1.1 eq) in DMF.
-
Add potassium carbonate (1.5 eq) to the mixture.
-
Stir the reaction mixture at 80°C for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude methyl 4-[(4-chlorobenzyl)oxy]benzoate.
-
Saponification: Dissolve the crude ester in a mixture of methanol and water.
-
Add sodium hydroxide (2.0 eq) and stir the mixture at 60°C for 2-3 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the residue with water and acidify with 2N HCl until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 4-[(4-Chlorobenzyl)oxy]benzoic acid.
-
Purification and Characterization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water). The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
In Vitro Evaluation: Mechanistic Insights into Analgesic and Anti-inflammatory Activity
Initial in vitro screening is crucial for understanding the mechanism of action and prioritizing lead compounds. The following assays are fundamental for evaluating the anti-inflammatory potential of 4-[(4-Chlorobenzyl)oxy]benzoic acid.
Protocol 2: Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)
Rationale: Many NSAIDs exert their analgesic and anti-inflammatory effects by inhibiting COX enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.[5][6][7] This assay will determine if 4-[(4-Chlorobenzyl)oxy]benzoic acid can inhibit COX-2 activity.
Materials:
-
COX-2 Inhibitor Screening Kit (Fluorometric) (e.g., from Sigma-Aldrich or Assay Genie)[5][7]
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX Probe
-
COX Assay Buffer
-
Celecoxib (positive control)
-
DMSO (vehicle)
-
96-well white opaque microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. Dissolve 4-[(4-Chlorobenzyl)oxy]benzoic acid and celecoxib in DMSO to create stock solutions. Prepare serial dilutions of the test compound and positive control.
-
Assay Setup: In a 96-well plate, add the following to respective wells:
-
Blank: COX Assay Buffer
-
Vehicle Control: COX Assay Buffer, COX-2 enzyme, and DMSO
-
Positive Control: COX Assay Buffer, COX-2 enzyme, and celecoxib dilutions
-
Test Compound: COX Assay Buffer, COX-2 enzyme, and 4-[(4-Chlorobenzyl)oxy]benzoic acid dilutions
-
-
Add the COX Probe to all wells except the blank.
-
Enzyme Reaction: Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for 10 minutes, protected from light.
-
Measurement: Read the fluorescence at Ex/Em = 535/587 nm.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and celecoxib relative to the vehicle control. Determine the IC₅₀ value for 4-[(4-Chlorobenzyl)oxy]benzoic acid.
| Compound | Predicted IC₅₀ (µM) |
| 4-[(4-Chlorobenzyl)oxy]benzoic acid | To be determined |
| Celecoxib (Positive Control) | ~0.1 - 1.0 |
Table 1: Example Data Table for COX-2 Inhibition Assay.
Protocol 3: TNF-α Release in LPS-Stimulated RAW 264.7 Macrophages
Rationale: Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine involved in the pathogenesis of various inflammatory diseases.[8][9][10][11][12] This assay will assess the ability of the test compound to suppress the production of TNF-α in activated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
4-[(4-Chlorobenzyl)oxy]benzoic acid
-
Dexamethasone (positive control)
-
Human TNF-α ELISA Kit (e.g., from Thermo Fisher Scientific or RayBiotech)[8][12]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of 4-[(4-Chlorobenzyl)oxy]benzoic acid or dexamethasone for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to all wells except the negative control to induce an inflammatory response.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection: Collect the cell culture supernatants.
-
ELISA: Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Plot the TNF-α concentration against the test compound concentration to determine the dose-dependent inhibitory effect.
| Treatment | LPS (1 µg/mL) | TNF-α Concentration (pg/mL) |
| Vehicle Control | - | Baseline |
| LPS Control | + | High |
| Dexamethasone (1 µM) + LPS | + | Low |
| Test Compound (1 µM) + LPS | + | To be determined |
| Test Compound (10 µM) + LPS | + | To be determined |
| Test Compound (100 µM) + LPS | + | To be determined |
Table 2: Example Data Table for TNF-α Release Assay.
Signaling Pathway Analysis: NF-κB
Rationale: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of many pro-inflammatory genes, including COX-2 and TNF-α.[13][14][15][16][17] Investigating the effect of 4-[(4-Chlorobenzyl)oxy]benzoic acid on the NF-κB signaling pathway can provide deeper mechanistic insights.
Caption: Proposed inhibitory action of 4-[(4-Chlorobenzyl)oxy]benzoic acid on the NF-κB signaling pathway.
In Vivo Evaluation: Assessing Analgesic Efficacy in Animal Models
Promising in vitro results should be followed by in vivo studies to confirm analgesic activity in a whole-organism context. The following are standard preclinical models for assessing analgesia.
Protocol 4: Acetic Acid-Induced Writhing Test
Rationale: This is a widely used model of visceral pain that is sensitive to peripherally and centrally acting analgesics.[18][19][20][21][22] The intraperitoneal injection of acetic acid causes irritation and the release of endogenous pain mediators, leading to characteristic writhing behavior.
Materials:
-
Male Swiss albino mice (20-25 g)
-
0.6% Acetic acid solution
-
4-[(4-Chlorobenzyl)oxy]benzoic acid
-
Diclofenac sodium (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Observation chambers
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week. Fast the animals overnight before the experiment with free access to water.
-
Grouping and Dosing: Divide the mice into groups (n=6-8 per group):
-
Group I (Control): Vehicle
-
Group II (Positive Control): Diclofenac sodium (10 mg/kg, i.p.)
-
Group III-V (Test Groups): 4-[(4-Chlorobenzyl)oxy]benzoic acid at different doses (e.g., 10, 20, 40 mg/kg, p.o.)
-
-
Administer the respective treatments.
-
Induction of Writhing: After 30 minutes (for i.p.) or 60 minutes (for p.o.) of drug administration, inject 0.6% acetic acid (10 mL/kg, i.p.) into each mouse.
-
Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
-
Data Analysis: Calculate the percentage of analgesic activity using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
Caption: Experimental workflow for the acetic acid-induced writhing test.
Protocol 5: Hot Plate Test
Rationale: The hot plate test is a model of thermal nociception that is primarily used to evaluate centrally acting analgesics.[23][24][25][26][27] The latency to a painful response (e.g., paw licking or jumping) is measured.
Materials:
-
Male Wistar rats or Swiss albino mice
-
Hot plate apparatus
-
4-[(4-Chlorobenzyl)oxy]benzoic acid
-
Morphine (positive control)
-
Vehicle
Procedure:
-
Apparatus Setup: Set the temperature of the hot plate to 55 ± 0.5°C.
-
Baseline Measurement: Place each animal on the hot plate and record the reaction time (latency) to either lick a hind paw or jump. A cut-off time of 30 seconds is typically used to prevent tissue damage. Animals with a baseline latency of more than 15 seconds are usually excluded.
-
Grouping and Dosing: Group the animals and administer the vehicle, morphine (5 mg/kg, i.p.), or the test compound at various doses.
-
Post-Treatment Measurement: Measure the reaction time on the hot plate at different time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: The increase in latency period is considered the index of analgesia. Calculate the percentage of maximal possible effect (% MPE) for each group at each time point: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
| Treatment | Dose (mg/kg) | Latency (s) at 60 min | % MPE |
| Vehicle Control | - | Baseline | 0 |
| Morphine | 5 | Increased | High |
| 4-[(4-Chlorobenzyl)oxy]benzoic acid | 10 | To be determined | To be determined |
| 4-[(4-Chlorobenzyl)oxy]benzoic acid | 20 | To be determined | To be determined |
| 4-[(4-Chlorobenzyl)oxy]benzoic acid | 40 | To be determined | To be determined |
Table 3: Example Data Table for the Hot Plate Test.
Conclusion and Future Directions
These application notes provide a comprehensive framework for the initial investigation of 4-[(4-Chlorobenzyl)oxy]benzoic acid as a novel analgesic agent. The described protocols, from chemical synthesis to in vivo efficacy models, will enable researchers to systematically evaluate its potential. Positive results from these studies would warrant further investigation into its pharmacokinetic profile, safety pharmacology, and potential for development as a clinically useful analgesic. Further studies could also explore its effects in models of neuropathic pain and its detailed interactions with other components of the inflammatory cascade.
References
-
EXPERIMENTAL STUDY OF PAIN-RELIEVING MECHANISMS OF 4-[4-OXO-(4H)-QUINAZOLIN-3-YL]-BENZOIC ACID (PK-66 COMPOUND) - PubMed. Available at: [Link]
-
Analgesic action of Rubimaillin in vitro and in vivo | Cellular and Molecular Biology. Available at: [Link]
-
Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain - PubMed. Available at: [Link]
- Preparation method of 4-aminobenzoic acid and derivatives thereof - Google Patents.
-
Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach - MDPI. Available at: [Link]
-
Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid - MDPI. Available at: [Link]
-
Evaluation of analgesic and antiplatelet activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid - PubMed. Available at: [Link]
- Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity - Google Patents.
-
Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation - NIH. Available at: [Link]
-
Acetic acid induced painful endogenous infliction in writhing test on mice - PMC - NIH. Available at: [Link]
-
Hot plate test - Wikipedia. Available at: [Link]
-
In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Available at: [Link]
-
Different effects of 4-(4'-chlorobenzyloxy)benzoic acid (MII) on lipid synthesis and cell growth in human and mouse skin fibroblasts - PubMed. Available at: [Link]
-
Nuclear factor-kappa B regulates pain and COMT expression in a rodent model of inflammation - PMC. Available at: [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i. Available at: [Link]
-
Hot plate test - Panlab. Available at: [Link]
-
Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study. Available at: [Link]
-
NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - Frontiers. Available at: [Link]
-
Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening - RJPT SimLab. Available at: [Link]
-
(PDF) Assays in analgesic studies - ResearchGate. Available at: [Link]
-
COX2 Inhibitor Screening Assay Kit - BPS Bioscience. Available at: [Link]
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC. Available at: [Link]
-
Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed. Available at: [Link]
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review) - ResearchGate. Available at: [Link]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - NCBI. Available at: [Link]
-
(PDF) NF-κB signaling in inflammation - ResearchGate. Available at: [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH. Available at: [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. Available at: [Link]
-
Decoding Pain: Next‐Generation In Vitro Systems for Mechanistic Insights and Drug Discovery - PubMed Central. Available at: [Link]
-
Human TNF alpha ELISA Kit - RayBiotech. Available at: [Link]
-
Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica - SAS Publishers. Available at: [Link]
-
Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed. Available at: [Link]
-
NF-κB Signaling Pathway in Controlling Intervertebral Disk Cell Response to Inflammatory and Mechanical Stressors | Physical Therapy | Oxford Academic. Available at: [Link]
-
Hot plate test – Knowledge and References - Taylor & Francis. Available at: [Link]
-
Acetic acid induced writhings in mice? - ResearchGate. Available at: [Link]
-
NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC - PubMed Central. Available at: [Link]
-
Rodent Hot Plate Pain Assay - Maze Engineers - Conduct Science. Available at: [Link]
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Application Note: Strategic Derivatization of 4-[(4-Chlorobenzyl)oxy]benzoic Acid
From Metabolic Modulators to Bioactive Heterocycles
Abstract & Scientific Rationale
The scaffold 4-[(4-Chlorobenzyl)oxy]benzoic acid represents a "privileged structure" in medicinal chemistry. Its architecture—a lipophilic 4-chlorobenzyl tail linked via an ether bridge to a benzoic acid head—mimics the pharmacophore of clinically established fibrates (e.g., Clofibrate, Bezafibrate) and PPAR agonists.
This Application Note provides a high-level guide for diversifying this scaffold into two distinct therapeutic classes:
-
Metabolic Modulators (Amides): Derivatization of the carboxylic acid with amino-acid esters (e.g., glycine) to target Peroxisome Proliferator-Activated Receptors (PPAR
), mimicking the structure of potent agonists like BMS-687453. -
Antimicrobial/Antineoplastic Agents (Heterocycles): Cyclization of the acid functionality into 1,3,4-oxadiazoles, a bioisostere replacement strategy proven to enhance metabolic stability and target diverse biological pathways.
Structural Analysis & Design Logic (SAR)
The rational design of derivatives relies on understanding the Structure-Activity Relationship (SAR) of the core scaffold.
Figure 1: SAR Logic & Modification Strategy
Caption: SAR decomposition of the scaffold showing the lipophilic tail responsible for receptor affinity and the carboxylic head group available for divergent synthesis.
Protocol A: Synthesis of Amide Derivatives (PPAR Agonist Mimetics)
Target Application: Metabolic Disease (Dyslipidemia, Atherosclerosis).
Mechanism: The addition of a glycine linker extends the acid headgroup, a strategy used in BMS-687453 to improve selectivity for PPAR
Materials
-
Substrate: 4-[(4-Chlorobenzyl)oxy]benzoic acid (1.0 eq)
-
Amine: Glycine methyl ester hydrochloride (1.2 eq)
-
Coupling Agents: EDC·HCl (1.5 eq), HOBt (1.5 eq)
-
Base: DIPEA (Diisopropylethylamine) (3.0 eq)
-
Solvent: Anhydrous DMF or DCM.
Step-by-Step Methodology
-
Activation: Dissolve 4-[(4-Chlorobenzyl)oxy]benzoic acid (1 mmol) in anhydrous DMF (5 mL) under nitrogen atmosphere. Add EDC·HCl (1.5 mmol) and HOBt (1.5 mmol). Stir at 0°C for 30 minutes.
-
Expert Insight: Although acid chlorides (SOCl
) are cheaper, EDC/HOBt prevents racemization if chiral amines are used later and tolerates the ether linkage well.
-
-
Coupling: Add Glycine methyl ester hydrochloride (1.2 mmol) followed by dropwise addition of DIPEA (3.0 mmol).
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: Hexane:EtOAc 1:1). The acid spot (
) should disappear, replaced by the ester spot ( ). -
Work-up: Dilute with EtOAc (50 mL), wash with 1N HCl (2x), sat. NaHCO
(2x), and brine. Dry over Na SO . -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.
Protocol B: Synthesis of 1,3,4-Oxadiazole Bioisosteres
Target Application: Antimicrobial and Anticancer screening. Mechanism: The 1,3,4-oxadiazole ring acts as a rigid, metabolically stable bioisostere for the carboxylic acid, improving cell permeability.
Figure 2: Synthetic Workflow (Oxadiazole Route)
Caption: Three-step conversion of the benzoic acid scaffold into the 1,3,4-oxadiazole pharmacophore.
Step-by-Step Methodology
-
Esterification: Reflux the starting acid in Methanol with catalytic H
SO for 4 hours to form the methyl ester. -
Hydrazide Formation:
-
Dissolve the methyl ester (10 mmol) in Ethanol (20 mL).
-
Add Hydrazine hydrate (99%, 50 mmol, excess).
-
Reflux for 6–10 hours. A solid precipitate (the hydrazide) often forms upon cooling.
-
Validation: IR spectrum will show a doublet for -NH
around 3300 cm and a carbonyl shift.
-
-
Cyclization (Oxadiazole Formation):
-
Dissolve the hydrazide (1 mmol) in POCl
(5 mL). -
Optional: Add a carboxylic acid derivative (R-COOH) if a 2,5-disubstituted oxadiazole is desired. For the unsubstituted parent, use Formic acid.
-
Reflux for 4–6 hours.
-
Safety Warning: Quench carefully by pouring onto crushed ice/Na
CO . POCl reacts violently with water.
-
-
Isolation: Filter the precipitate. Recrystallize from Ethanol.
Comparative Data & Expectations
The following table summarizes the expected physicochemical shifts when converting the parent acid to these derivatives.
| Property | Parent Acid | Amide Derivative (Gly-OMe) | 1,3,4-Oxadiazole Derivative |
| LogP (Predicted) | ~3.5 | ~2.8 (More Polar) | ~3.8 (High Lipophilicity) |
| H-Bond Donors | 1 | 1 | 0 |
| Primary Target | Weak PPAR Agonist | Potent PPAR | Antimicrobial / Cytotoxic |
| Metabolic Stability | Phase II Conjugation | Susceptible to Esterase | High (Oxidative Stability) |
References
-
BMS-687453 Discovery (PPAR Agonism): Shi, Y., et al. (2025).[1] "Discovery of an oxybenzylglycine based peroxisome proliferator activated receptor alpha selective agonist."[1] National Institutes of Health (PubMed). [Link] (Search Term: BMS-687453 oxybenzylglycine)
-
Oxadiazole Synthesis & Activity: Kerimov, et al. (2024).[2] "Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives." The Open Medicinal Chemistry Journal. [Link]
-
Antimicrobial Activity of Alkoxybenzoic Acids: Pagariya, R. F., et al. (2016). "Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules."[3] Journal of Chemical and Pharmaceutical Research. [Link][3]
-
Biological Profile of 1,3,4-Oxadiazoles: Glomb, T., et al. (2022).[4] "Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture." Molecules (MDPI). [Link]
Sources
- 1. Discovery of an oxybenzylglycine based peroxisome proliferator activated receptor alpha selective agonist 2-((3-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic acid (BMS-687453) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. mdpi.com [mdpi.com]
Application Note: Scalable Synthesis of 4-[(4-Chlorobenzyl)oxy]benzoic Acid
Executive Summary
This application note details the process engineering and scale-up strategy for the synthesis of 4-[(4-chlorobenzyl)oxy]benzoic acid , a critical pharmacophore often utilized in the development of PPAR agonists, hypolipidemic agents, and liquid crystalline polymers.
While laboratory-scale synthesis often utilizes direct alkylation of 4-hydroxybenzoic acid, this approach suffers from poor solubility and competitive esterification byproducts at scale.[1] This guide validates a robust two-step telescoped protocol via the methyl ester intermediate. This strategy maximizes regio-selectivity, simplifies purification through phase-controlled precipitation, and eliminates the need for chromatographic separation.[1]
Retrosynthetic Strategy & Rational Design
The "Ester Route" Advantage
The direct alkylation of 4-hydroxybenzoic acid requires the generation of a dianion (carboxylate and phenoxide), necessitating strong bases (e.g., NaH) or forcing conditions that degrade the benzyl chloride reagent.
The Optimized Protocol employs Methyl 4-hydroxybenzoate (Methylparaben) .[1]
-
Chemo-selectivity: Protection of the carboxylic acid as a methyl ester ensures exclusive O-alkylation at the phenolic oxygen.[1]
-
Solubility: The ester is significantly more soluble in green organic solvents (e.g., MEK, Acetone) compared to the free acid salts.
-
Purification: The final acid is generated via saponification, allowing a "dissolve-filter-precipitate" purification cycle that rejects non-acidic organic impurities.[1]
Reaction Pathway Diagram
The following diagram illustrates the chemical transformation and the critical control points (CCPs) for impurity management.
Figure 1: Synthetic pathway highlighting the two-step ester strategy and potential hydrolytic impurity vector.
Experimental Protocol
Step 1: Williamson Ether Synthesis (Alkylation)
Objective: Synthesis of Methyl 4-[(4-chlorobenzyl)oxy]benzoate.[1] Scale: 1.0 kg Input Basis.
| Reagent | MW ( g/mol ) | Equiv. | Mass (kg) | Role |
| Methyl 4-hydroxybenzoate | 152.15 | 1.00 | 1.00 | Limiting Reagent |
| 4-Chlorobenzyl chloride | 161.03 | 1.05 | 1.11 | Electrophile |
| Potassium Carbonate (Granular) | 138.21 | 1.50 | 1.36 | Base |
| Potassium Iodide | 166.00 | 0.05 | 0.05 | Finkelstein Catalyst |
| Methyl Ethyl Ketone (MEK) | 72.11 | N/A | 5.0 L | Solvent |
Procedure:
-
Reactor Setup: Equip a 10 L jacketed glass reactor with an overhead mechanical stirrer (anchor impeller), reflux condenser, and nitrogen inlet.
-
Charging: Charge MEK (5.0 L) followed by Methyl 4-hydroxybenzoate (1.00 kg) and Potassium Carbonate (1.36 kg). Start stirring at 250 RPM.
-
Note: Use granular
to prevent "caking" at the reactor bottom, a common issue with fine powders in heterogeneous reactions.
-
-
Activation: Add Potassium Iodide (0.05 kg). Heat the slurry to 50°C for 30 minutes.
-
Addition: Add 4-Chlorobenzyl chloride (1.11 kg) via addition funnel over 30 minutes.
-
Reaction: Heat to reflux (approx. 80°C internal temp). Hold for 6-8 hours.
-
Workup: Cool to 25°C. Filter off inorganic salts (
). Wash the filter cake with MEK (1.0 L). -
Concentration: Distill MEK under reduced pressure to obtain the intermediate ester as a crude solid. Proceed directly to Step 2 (telescoped process).
Step 2: Saponification & Isolation
Objective: Hydrolysis to 4-[(4-Chlorobenzyl)oxy]benzoic acid.
Procedure:
-
Hydrolysis: Dissolve the crude ester (from Step 1) in Ethanol (3.0 L).
-
Base Addition: Add a solution of NaOH (0.40 kg) in Water (1.0 L).
-
Reaction: Heat to reflux (78°C) for 2 hours. The suspension will clear as the sodium salt forms.
-
IPC: Check for disappearance of ester peak.[1]
-
-
Purification (The "Dissolve-Filter" Step):
-
Dilute with water (5.0 L).
-
Crucial Step: If the solution is cloudy (due to unreacted benzyl chloride or benzyl alcohol byproduct), wash the aqueous phase with Ethyl Acetate (1.0 L) before acidification. Discard the organic layer. This removes neutral organic impurities.[1]
-
-
Precipitation: Acidify the aqueous phase slowly with 6N HCl to pH 1-2 while stirring vigorously. The product will precipitate as a white solid.
-
Isolation: Filter the solid. Wash with water (3 x 2.0 L) to remove residual salts.
-
Drying: Dry in a vacuum oven at 60°C until moisture content is < 0.5%.
Yield Expectations:
Process Engineering & Flow Diagram
To ensure reproducibility, the unit operations must be strictly defined. The following Graphviz diagram outlines the physical flow of the process.
Figure 2: Unit operation flow for the pilot-scale production batch.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Scientific Rationale |
| Stirring Rate (Step 1) | > 250 RPM | The reaction is heterogeneous (Solid-Liquid).[1] Poor mixing leads to "stalled" kinetics due to salt coating on the base surface. |
| Water Content (Step 1) | < 0.1% | Water competes with the phenol for the alkyl halide, generating benzyl alcohol impurities which are difficult to remove later. |
| Acidification Temp | 20°C - 25°C | Precipitating at high temperatures (>50°C) can cause the product to "oil out" rather than crystallize, trapping impurities.[1] |
| pH Endpoint | pH 1.0 - 2.0 | The pKa of benzoic acid derivatives is approx 4.[1]2. To ensure >99% recovery, pH must be at least 2 units below the pKa. |
Safety & EHS Considerations
4-Chlorobenzyl Chloride Handling:
-
Hazard: Severe lachrymator (tear gas effect) and skin sensitizer.
-
Engineering Control: All charging must occur within a closed system or under high-velocity local exhaust ventilation (LEV).
-
Decontamination: Spills should be treated with a dilute ammonia solution to degrade the alkyl halide before cleaning.
Solvent Safety:
-
MEK: Flammable (Flash point -9°C).[1] Ground all equipment to prevent static discharge during powder addition.[1]
References
-
Williamson Ether Synthesis Mechanism
-
Synthesis of Benzoic Acid Derivatives (PPAR Agonist Intermediates)
-
Green Chemistry in Ether Synthesis
-
Safety Data for 4-Chlorobenzyl Chloride
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
High-Performance Quality Control of 4-[(4-Chlorobenzyl)oxy]benzoic Acid
Strategic Application Note & Protocol Guide
Executive Summary & Scientific Context
4-[(4-Chlorobenzyl)oxy]benzoic acid (CAS: 29270-30-2) is a critical biaryl ether scaffold used frequently in medicinal chemistry, particularly in the synthesis of PPAR agonists, anti-diabetic agents, and leukotriene antagonists. Its structural integrity—comprising a lipophilic chlorobenzyl tail and a polar benzoic acid head—makes it an ideal candidate for fragment-based drug design but presents specific challenges in Quality Control (QC).
This guide moves beyond basic "certificate of analysis" generation. It establishes a self-validating analytical control strategy . The primary challenge in analyzing this molecule is not the main peak, but the detection of trace alkylating agents (starting materials) and polar degradation products that can compromise downstream GMP synthesis.
Chemical Profile & Critical Quality Attributes (CQAs)
| Parameter | Specification / Data | Rationale for Control |
| Chemical Name | 4-[(4-Chlorobenzyl)oxy]benzoic acid | Unambiguous identification. |
| CAS Number | 29270-30-2 | Regulatory filing key. |
| Formula / MW | C₁₄H₁₁ClO₃ / 262.69 g/mol | Stoichiometric calculations. |
| Solubility | DMSO, Methanol, dilute Alkali; Insoluble in Water | Dictates sample prep for HPLC/NMR. |
| pKa | ~4.5 (Carboxylic acid) | Critical: Mobile phase pH must be < 2.5 to suppress ionization and prevent peak tailing. |
| Melting Point | 196–198 °C | Quick purity indicator (sharpness of range). |
Analytical Logic & Workflow
The following diagram illustrates the logical flow of the QC process, emphasizing the "Stop/Go" decision points that prevent wasted resources on failing batches.
Figure 1: Step-wise Analytical Control Strategy. Note the "Gatekeeper" role of the Identity check before investing time in HPLC.
Detailed Protocol: Reverse-Phase HPLC Purity Profiling
This is the core of the QC process. The method is designed to separate the target acid from two specific precursors:
-
4-Hydroxybenzoic acid: Highly polar, elutes early.
-
4-Chlorobenzyl chloride: Non-polar, alkylating agent (potential genotoxin), elutes late.
Chromatographic Conditions
-
Instrument: HPLC with PDA/UV Detector (Agilent 1200/1260 or equivalent).
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm or 5 µm.
-
Scientific Logic:[1] End-capping is crucial to reduce silanol interactions with the carboxylic acid, preventing peak tailing.
-
-
Mobile Phase A: 0.1% Phosphoric Acid (
) in Water.[2]-
Why: Maintains pH ~2.0. This keeps the benzoic acid protonated (neutral), increasing retention and peak symmetry.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).[2]
-
Column Temp: 30°C.
-
Detection: 254 nm (primary) and 230 nm (secondary for 4-chlorobenzyl chloride sensitivity).
Gradient Program
| Time (min) | % Mobile Phase A (Aq) | % Mobile Phase B (ACN) | Event / Logic |
| 0.0 | 90 | 10 | Equilibration: Traps polar impurities. |
| 5.0 | 90 | 10 | Isocratic Hold: Elutes 4-Hydroxybenzoic acid (RT ~3-4 min). |
| 20.0 | 10 | 90 | Ramp: Elutes Main Product (RT ~12-14 min). |
| 25.0 | 10 | 90 | Wash: Elutes lipophilic 4-chlorobenzyl chloride. |
| 25.1 | 90 | 10 | Reset: Return to initial conditions. |
| 30.0 | 90 | 10 | Re-equilibration. |
Standard & Sample Preparation[2]
-
Diluent: Acetonitrile:Water (80:20). Note: High organic content is needed to dissolve the target molecule.
-
Stock Solution: Weigh 25 mg of sample into a 50 mL volumetric flask. Dissolve in 10 mL DMSO (if solubility is an issue) or directly in Diluent. Sonicate for 5 mins.
-
System Suitability Solution: Spike the target sample with 1% w/w of 4-Hydroxybenzoic acid (impurity A) and 4-Chlorobenzyl chloride (impurity B).
-
Acceptance Criteria: Resolution (
) between Impurity A and Target > 2.0. Tailing factor ( ) for Target < 1.5.
-
Impurity Origin & Control Logic
Understanding where impurities come from allows you to troubleshoot synthesis rather than just rejecting batches.
Figure 2: Synthesis pathway highlighting the origin of critical impurities. Impurity B is of special regulatory concern (ICH M7).
Secondary Protocols
Identification via ¹H-NMR (400 MHz, DMSO-d₆)
While HPLC gives purity, NMR confirms structure.
-
Key Signals:
-
12.0-13.0 ppm (Broad s, 1H): Carboxylic acid proton (-COOH ). Disappears with
shake. - 7.9 ppm (d, 2H): Aromatic protons ortho to carboxylic acid.
- 7.1 ppm (d, 2H): Aromatic protons ortho to ether linkage.
- 5.2 ppm (s, 2H): Benzylic methylene (-O-CH ₂-Ar). This is the diagnostic peak for the ether formation.
-
12.0-13.0 ppm (Broad s, 1H): Carboxylic acid proton (-COOH ). Disappears with
Loss on Drying (LOD) & Residue on Ignition (ROI)
-
LOD: Dry 1.0 g at 105°C under vacuum for 3 hours. Limit: NMT 0.5%.
-
Why: High water content can lead to hydrolysis of the ether linkage over long-term storage.
-
-
ROI: Sulfated ash method. Limit: NMT 0.1%.
-
Why: Removes inorganic salts (NaCl/KCl) formed during the Williamson ether synthesis.
-
Troubleshooting & Expert Insights
-
Ghost Peaks in HPLC: If you see "ghost peaks" in the gradient blank, check your water source. The chlorobenzyl moiety is lipophilic and can stick to dirty injector needles. Action: Implement a needle wash with 100% Methanol between injections.
-
Sample Precipitation: The molecule is insoluble in water. If you use a 100% aqueous mobile phase start, the sample may precipitate at the column head, causing high backpressure. Action: Ensure the starting gradient has at least 10% organic modifier (as specified in section 3.2).
-
Genotoxic Risk: 4-Chlorobenzyl chloride is an alkylating agent. If this material is used for GMP drug substance manufacturing, you must demonstrate its purge to < ppm levels (TTC approach) using the HPLC method or a specific GC-MS method.
References
-
International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[5] (2006).[5][6][7]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 122246, 4-[(4-Chlorobenzyl)oxy]benzoic acid.
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. 2nd Edition, Wiley-Interscience. (1997). (Standard reference for C18/Acidic Mobile phase selection).
-
International Council for Harmonisation (ICH). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017).
Sources
- 1. CN111410639B - Preparation method of empagliflozin intermediate impurity - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. thaiscience.info [thaiscience.info]
- 4. longdom.org [longdom.org]
- 5. ICH Official web site : ICH [ich.org]
- 6. database.ich.org [database.ich.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-[(4-Chlorobenzyl)oxy]benzoic acid Synthesis
Welcome to the technical support center for the synthesis of 4-[(4-Chlorobenzyl)oxy]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and optimize your reaction conditions for higher yields and purity.
The synthesis of 4-[(4-Chlorobenzyl)oxy]benzoic acid is typically achieved through a Williamson ether synthesis.[1] This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide.[2] In this specific case, the phenoxide derived from 4-hydroxybenzoic acid attacks 4-chlorobenzyl chloride to form the desired ether linkage.[3] While the reaction appears straightforward, several factors can influence its success. This guide will walk you through the critical parameters and provide solutions to common experimental hurdles.
I. Reaction Mechanism and Core Principles
The synthesis of 4-[(4-Chlorobenzyl)oxy]benzoic acid proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1] The reaction is initiated by the deprotonation of the hydroxyl group of 4-hydroxybenzoic acid by a base to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl chloride and displacing the chloride leaving group.[2]
Caption: General workflow for the Williamson ether synthesis of 4-[(4-Chlorobenzyl)oxy]benzoic acid.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
A low yield is one of the most frequent challenges in this synthesis. Several factors can contribute to this issue.[4]
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Deprotonation | The phenolic proton of 4-hydroxybenzoic acid must be removed to generate the nucleophilic phenoxide. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed efficiently. | - Use at least two equivalents of a suitable base like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to ensure complete deprotonation of both the phenolic and carboxylic acid protons.[5] - Consider using a stronger base like sodium hydride (NaH) in an appropriate aprotic solvent, though this requires more stringent anhydrous conditions.[2] |
| Poor Quality of Reagents | The presence of impurities or moisture in the starting materials or solvents can significantly impact the reaction.[4] 4-Chlorobenzyl chloride is particularly susceptible to hydrolysis. | - Use high-purity, anhydrous reagents and solvents. - If possible, purify starting materials before use (e.g., recrystallize 4-hydroxybenzoic acid, distill 4-chlorobenzyl chloride).[6] |
| Suboptimal Reaction Temperature | The reaction rate is temperature-dependent. A temperature that is too low will result in a sluggish reaction, while a temperature that is too high can promote side reactions.[1] | - A typical temperature range for this Williamson ether synthesis is 50-100 °C.[1] - Start with a moderate temperature (e.g., 80 °C) and monitor the reaction progress by TLC. Adjust the temperature as needed to achieve a reasonable reaction rate without significant byproduct formation. |
| Insufficient Reaction Time | The reaction may not have reached completion.[4] | - Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is complete when the starting materials are consumed. Williamson ether syntheses can take anywhere from 1 to 8 hours.[1] |
| Side Reactions | The primary competing reaction is the elimination of HCl from 4-chlorobenzyl chloride, which is favored by high temperatures and strong bases.[1] | - Use a moderately strong base like K2CO3. - Maintain a controlled reaction temperature. |
Problem 2: Presence of Impurities in the Final Product
Even with a good yield, the purity of the final product can be a concern.
| Impurity | Source | Prevention and Removal |
| Unreacted 4-Hydroxybenzoic Acid | - Incomplete reaction. - Insufficient amount of 4-chlorobenzyl chloride. | - Ensure the reaction goes to completion by monitoring with TLC. - Use a slight excess (1.1-1.2 equivalents) of 4-chlorobenzyl chloride. - During workup, wash the organic layer with a basic aqueous solution (e.g., 1M NaOH) to remove the acidic starting material. |
| Unreacted 4-Chlorobenzyl Chloride | - Incomplete reaction. - Use of a large excess of the reagent. | - Monitor the reaction to ensure completion. - Use a minimal excess of 4-chlorobenzyl chloride. - This impurity can often be removed by recrystallization of the final product. |
| 4,4'-Dichlorobenzyl Ether | Self-condensation of 4-chlorobenzyl chloride under basic conditions. | - Add the 4-chlorobenzyl chloride to the reaction mixture slowly to maintain a low concentration. - Avoid excessively high temperatures. |
| C-Alkylated Byproduct | Alkylation on the aromatic ring of the phenoxide instead of the oxygen.[5] | - This is less common with phenoxides compared to enolates but can occur. Using a polar aprotic solvent can help favor O-alkylation. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best choice of base for this reaction?
For the synthesis of aryl ethers, bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium carbonate (K2CO3) are commonly used.[5] K2CO3 is often a good choice as it is strong enough to deprotonate the phenol but is less harsh than NaOH or KOH, which can help to minimize side reactions. Using at least two equivalents is recommended to deprotonate both the phenolic hydroxyl and the carboxylic acid groups.
Q2: Which solvent is most suitable for this synthesis?
Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can solvate the cation of the base but do not solvate the nucleophile, leaving it more available to react.[1] Good choices include:
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile
These solvents help to increase the reaction rate.[1]
Q3: Can a phase transfer catalyst be used to improve the reaction?
Yes, a phase transfer catalyst (PTC) can be very effective in this synthesis.[7] A PTC, such as tetrabutylammonium bromide or 18-crown-6, facilitates the transfer of the phenoxide from the aqueous or solid phase to the organic phase where the 4-chlorobenzyl chloride is located.[1] This can lead to faster reaction times and milder reaction conditions.
Caption: Role of a phase transfer catalyst in the reaction.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting materials and the product. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction is progressing. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[3]
Q5: What is the best method for purifying the final product?
The typical purification involves an aqueous workup followed by recrystallization.
-
After the reaction is complete, cool the mixture and add water.
-
Acidify the aqueous solution with an acid like HCl to a pH of around 2-3. This will protonate the carboxylic acid group of the product, causing it to precipitate.[8]
-
Filter the solid product and wash it with water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water or acetic acid/water, to obtain the pure 4-[(4-Chlorobenzyl)oxy]benzoic acid.
IV. Optimized Experimental Protocol
This protocol provides a starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent quality.
Materials:
-
4-Hydroxybenzoic acid
-
4-Chlorobenzyl chloride
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Hexanes
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzoic acid (1.0 eq), potassium carbonate (2.2 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-chlorobenzyl chloride (1.1 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.
-
Acidify the aqueous mixture to pH 2-3 with concentrated HCl. A precipitate will form.
-
Filter the solid precipitate and wash it thoroughly with deionized water.
-
Dry the crude product under vacuum.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-[(4-Chlorobenzyl)oxy]benzoic acid.
V. References
-
ResearchGate. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-chlorobenzyl chloride. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
PubMed. (n.d.). Different effects of 4-(4'-chlorobenzyloxy)benzoic acid (MII) on lipid synthesis and cell growth in human and mouse skin fibroblasts. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. Retrieved from [Link]
-
Lumen Learning. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof. Retrieved from
-
YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]
-
Google Patents. (n.d.). The preparation method of 4-hydroxybenzoyl chloride. Retrieved from
-
Organic Syntheses Procedure. (n.d.). o-CHLOROBENZOYL CHLORIDE. Retrieved from [Link]
-
Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
TailoredRead. (n.d.). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. Retrieved from [Link]
-
PMC - NIH. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Retrieved from [Link]
-
Semantic Scholar. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid | 84404-09-1 | Benchchem [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. prepchem.com [prepchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. rsc.org [rsc.org]
stability issues of 4-[(4-Chlorobenzyl)oxy]benzoic acid in solution
Topic: Technical Support Guide: Stability & Solubility of 4-[(4-Chlorobenzyl)oxy]benzoic acid Audience: Researchers, Formulation Scientists, and Medicinal Chemists.[1]
Technical Support Center: 4-[(4-Chlorobenzyl)oxy]benzoic Acid
Welcome to the Technical Support Interface. This guide addresses the physicochemical stability, solubility challenges, and handling protocols for 4-[(4-Chlorobenzyl)oxy]benzoic acid (CAS: 62290-40-8).[1] As a Senior Application Scientist, I have structured this content to troubleshoot the most frequent "failure modes" observed in preclinical workflows: precipitation upon dilution and hydrolytic stability misconceptions.
Part 1: Critical Stability & Solubility Insights
The "False Instability" Phenomenon (Solubility vs. Degradation)
Q: My solution turns cloudy immediately upon adding the DMSO stock to the culture medium. Is the compound degrading? A: No, this is likely a solubility crash , not chemical degradation.[1]
-
The Mechanism: This compound possesses a biphasic nature.[1] While the carboxylic acid tail is hydrophilic at high pH, the 4-chlorobenzyl ether moiety is highly lipophilic.[1] The pKa of the benzoic acid group is approximately 4.5 .[1]
-
The Trap: If you dilute a high-concentration DMSO stock (e.g., 10 mM) into a slightly acidic or unbuffered aqueous medium (pH < 5), the molecule protonates to its neutral, insoluble form.[1] Even at pH 7.4, the "common ion effect" from high salt concentrations in media (PBS/DMEM) can force the lipophilic anion to aggregate.[1]
-
Troubleshooting:
Chemical Stability of the Ether Linkage
Q: Is the ether linkage susceptible to hydrolysis in aqueous buffers? A: Generally, no .[1]
-
Chemical Reality: The benzyl-aryl ether bond is robust against hydrolysis under physiological conditions (pH 7.4, 37°C).[1] Unlike esters or amides, ethers require harsh conditions (e.g., concentrated HI, BBr3) or specific metabolic enzymes (P450 O-dealkylases) to cleave .[1]
-
Risk Factor (Oxidation): The benzylic position (the -CH2- between the oxygen and the chlorophenyl ring) is the weak point. It is susceptible to radical oxidation if stored in non-degassed solvents under light, potentially forming the corresponding ester or cleaving to 4-chlorobenzaldehyde and 4-hydroxybenzoic acid.[1]
Part 2: Visualizing the Stability Landscape
Diagram 1: Predicted Degradation & Solubility Pathways
This diagram illustrates the dichotomy between physical precipitation (reversible) and chemical degradation (irreversible).[1]
Caption: Figure 1. The equilibrium between soluble anion and precipitate is pH-dependent, whereas oxidative cleavage is an irreversible degradation pathway.
Part 3: Validated Protocols
Protocol A: Preparation of Stable Stock Solutions
Objective: To create a 10 mM stock solution stable for >3 months.
-
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.[1] Avoid ethanol for long-term storage due to evaporation.[1]
-
Weighing: Weigh 2.62 mg of compound.
-
Dissolution: Add 1.0 mL of anhydrous DMSO. Vortex for 30 seconds.[1]
-
Checkpoint: The solution should be crystal clear. If hazy, sonicate for 1 minute.
-
-
Storage: Aliquot into amber glass vials (to prevent photolysis). Store at -20°C .
Protocol B: The "Step-Down" Dilution Method (Preventing Crash-Out)
Objective: To dilute stock into aqueous media without precipitation.[1]
Incorrect Method: Direct injection of 10 µL stock into 10 mL cold media.[1] (Causes local high concentration → precipitation).[1]
Correct Method:
-
Prepare Intermediate: Dilute the 10 mM DMSO stock 1:10 into pure DMSO first (creates 1 mM intermediate).
-
Vortex Media: Have your culture media (pre-warmed to 37°C) spinning rapidly on a vortexer or stir plate.
-
Dropwise Addition: Add the intermediate solution dropwise to the center of the vortex.
-
Visual Check: Hold the tube against a light source.[1]
Part 4: Quantitative Data Summary
| Parameter | Value / Characteristic | Implication for Handling |
| Molecular Weight | 262.69 g/mol | Conversion factor: 1 mg/mL ≈ 3.8 mM |
| pKa (Acid) | ~4.5 (Predicted) | Insoluble in 0.1 N HCl; Soluble in PBS pH 7.4 |
| LogP (Lipophilicity) | ~3.5 - 4.0 | High affinity for plastics; use glass vials when possible.[1][2] |
| Solubility (Water) | < 0.1 mg/mL (pH 4) | Requires pH adjustment to >7 for aqueous assays.[1] |
| Solubility (DMSO) | > 50 mg/mL | Excellent stock solvent.[1] |
| Max Absorbance | ~250-280 nm | UV quantification possible, but avoid UV exposure during storage.[1] |
Part 5: Advanced Troubleshooting (FAQ)
Q: I see an extra peak at RRT 0.85 in my HPLC trace after 2 weeks at 4°C. A: This is likely 4-Hydroxybenzoic acid , a cleavage product.[1]
-
Cause: If your mobile phase was acidic (e.g., 0.1% TFA) and the sample sat in the autosampler, or if the DMSO contained peroxides.[1]
-
Verification: Inject a standard of 4-Hydroxybenzoic acid.[1][3] If retention times match, oxidative cleavage of the benzyl ether has occurred.[1]
-
Fix: Use fresh DMSO stocks and store samples in amber vials.[1]
Q: Can I use this compound in cell-free kinase assays? A: Yes, but watch for "Promiscuous Inhibition" .[1]
-
Lipophilic acids like this can form colloidal aggregates at concentrations >10 µM, which non-specifically sequester enzymes .[1]
-
Control Experiment: Add 0.01% Triton X-100 to your assay buffer.[1] If inhibition disappears, the initial activity was an artifact of aggregation.[1]
References
-
PubChem. (n.d.).[1] 4-Methoxybenzoic acid (Analogue pKa reference). National Library of Medicine.[1] Retrieved February 7, 2026, from [Link]1]
-
Organic Chemistry Portal. (n.d.).[1] Benzyl Ethers: Stability and Cleavage. Retrieved February 7, 2026, from [Link]1]
-
Seidler, J., et al. (2003).[1] Promiscuous Inhibition by Aggregating Chemicals. Journal of Medicinal Chemistry. Retrieved February 7, 2026, from [Link]1]
Sources
Technical Support Center: Characterization of 4-[(4-Chlorobenzyl)oxy]benzoic acid
Welcome to the technical support center for the characterization of 4-[(4-Chlorobenzyl)oxy]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analytical characterization of this compound. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to support your experimental success.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the handling and characterization of 4-[(4-Chlorobenzyl)oxy]benzoic acid.
Q1: What is the most common synthetic route for 4-[(4-Chlorobenzyl)oxy]benzoic acid, and what are the expected starting materials?
A1: The most prevalent and direct method for synthesizing 4-[(4-Chlorobenzyl)oxy]benzoic acid is the Williamson ether synthesis.[1][2] This reaction involves the O-alkylation of a phenol with a halide. In this specific case, the starting materials are 4-hydroxybenzoic acid and 4-chlorobenzyl chloride. The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, making it a more potent nucleophile.
Q2: What are the key spectroscopic features I should look for to confirm the identity of 4-[(4-Chlorobenzyl)oxy]benzoic acid?
A2: For successful identification, you should focus on the following key signals in your spectroscopic data:
-
¹H NMR: Look for a characteristic singlet peak for the benzylic methylene protons (-O-CH₂-) typically found around 5.0-5.3 ppm. You should also observe distinct aromatic proton signals for both the benzoic acid and the chlorobenzyl rings.
-
¹³C NMR: The presence of the benzylic carbon signal at approximately 70 ppm is a strong indicator of ether linkage formation.
-
FT-IR: Key vibrational bands to identify are the C-O-C stretching of the ether bond (around 1250 cm⁻¹ and 1050 cm⁻¹), the C=O stretching of the carboxylic acid (around 1700-1680 cm⁻¹), and the broad O-H stretching of the carboxylic acid dimer (around 3300-2500 cm⁻¹).
Q3: What are some common solvents for dissolving 4-[(4-Chlorobenzyl)oxy]benzoic acid for analysis?
A3: Due to the presence of both a polar carboxylic acid group and a less polar benzyl ether moiety, the solubility can be varied. For NMR analysis, deuterated polar aprotic solvents like DMSO-d₆ or acetone-d₆ are good choices. For HPLC analysis, mixtures of acetonitrile or methanol with buffered aqueous solutions are commonly employed. Generally, it is soluble in many organic solvents but has low solubility in water.[3][4]
Q4: Is polymorphism a concern for 4-[(4-Chlorobenzyl)oxy]benzoic acid?
A4: Yes, polymorphism is a known phenomenon for substituted benzoic acids, often arising from the conformational flexibility of the molecule.[5][6][7] Different crystalline forms can exhibit variations in physical properties such as melting point, solubility, and stability. Therefore, it is crucial to control crystallization conditions and characterize the solid-state form of your material, especially in a drug development context.
II. Troubleshooting Guides
This section delves into specific issues that may arise during your experiments and provides step-by-step guidance to resolve them.
A. Synthesis and Purification Challenges
The Williamson ether synthesis, while generally robust, can present some challenges leading to impurities that complicate characterization.
Problem 1: Incomplete reaction or low yield during synthesis.
-
Potential Cause: Insufficient deprotonation of 4-hydroxybenzoic acid, low reactivity of 4-chlorobenzyl chloride, or inappropriate reaction conditions.
-
Troubleshooting Steps:
-
Base Selection: Ensure a strong enough base is used to fully deprotonate the phenolic hydroxyl group. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH).
-
Solvent Choice: Use a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile to facilitate the Sₙ2 reaction.[8]
-
Temperature Control: Gently heating the reaction mixture can increase the reaction rate, but excessive heat may lead to side reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Catalyst: In some cases, a phase-transfer catalyst can be beneficial, especially when using a biphasic solvent system.[2]
-
Problem 2: Presence of unreacted starting materials in the final product.
-
Potential Cause: Non-stoichiometric amounts of reactants or insufficient reaction time.
-
Troubleshooting Steps:
-
Stoichiometry: Use a slight excess of the alkylating agent (4-chlorobenzyl chloride) to ensure complete consumption of the 4-hydroxybenzoic acid.
-
Reaction Monitoring: Follow the disappearance of the starting materials using TLC. The reaction should be allowed to proceed until the limiting reagent is no longer visible.
-
Purification: Unreacted 4-hydroxybenzoic acid can often be removed by washing the organic extract with a basic aqueous solution (e.g., sodium bicarbonate solution). The acidic starting material will be deprotonated and move into the aqueous layer, while the desired product remains in the organic layer.
-
Problem 3: Formation of a significant byproduct, 4-chlorobenzyl alcohol.
-
Potential Cause: Hydrolysis of the 4-chlorobenzyl chloride starting material by residual water or hydroxide ions.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize water content.
-
Controlled Base Addition: If using a strong base like NaOH, add it portion-wise to avoid a high concentration of hydroxide ions that can compete with the phenoxide as a nucleophile.
-
B. Analytical Characterization Challenges
Even with a seemingly pure product, analytical characterization can present its own set of hurdles.
Problem 4: Ambiguous ¹H NMR spectrum with overlapping aromatic signals.
-
Potential Cause: The aromatic protons of the two phenyl rings may have similar chemical shifts, leading to complex and overlapping multiplets.
-
Troubleshooting Steps:
-
Higher Field NMR: If available, acquire the spectrum on a higher field instrument (e.g., 500 MHz or higher) to improve signal dispersion.
-
2D NMR Spectroscopy: Perform a COSY (Correlation Spectroscopy) experiment to identify which protons are coupled to each other. An HSQC (Heteronuclear Single Quantum Coherence) experiment can help to assign protons to their corresponding carbons. An HMBC (Heteronuclear Multiple Bond Correlation) experiment will reveal long-range couplings, which can be crucial for assigning the connectivity between the two aromatic rings through the ether linkage.
-
Reference Spectra: Compare your spectrum to published data for similar compounds, such as 4-benzyloxybenzoic acid, to aid in the assignment of the aromatic regions.[9]
-
Problem 5: Poor peak shape or resolution in HPLC analysis.
-
Potential Cause: Inappropriate mobile phase pH, column choice, or gradient conditions. The carboxylic acid group can interact with the stationary phase in undesirable ways if not properly controlled.
-
Troubleshooting Steps:
-
Mobile Phase pH: The pH of the mobile phase should be controlled with a buffer. To ensure good peak shape for the carboxylic acid, the pH should be kept at least 2 units below its pKa (typically around 4-5). An acidic mobile phase (e.g., using formic acid or phosphoric acid) will keep the carboxylic acid protonated and minimize tailing.
-
Column Selection: A standard C18 column is often suitable.[10] However, if issues persist, consider a column with a different stationary phase or end-capping.
-
Gradient Optimization: Develop a gradient elution method starting with a higher aqueous composition and gradually increasing the organic solvent (acetonitrile or methanol) content. This will help to effectively separate the target compound from both more polar and less polar impurities.
-
Problem 6: Difficulty in interpreting the mass spectrum.
-
Potential Cause: The molecule can undergo several fragmentation pathways, leading to a complex spectrum.
-
Troubleshooting Steps:
-
Identify the Molecular Ion: First, locate the molecular ion peak ([M]⁺ or [M-H]⁻ depending on the ionization mode). For 4-[(4-Chlorobenzyl)oxy]benzoic acid, the expected molecular weight is approximately 262.69 g/mol . Look for the characteristic isotopic pattern of the chlorine atom (M and M+2 peaks in a roughly 3:1 ratio).
-
Predict Fragmentation Patterns:
-
Benzylic Cleavage: A very common fragmentation for benzyl ethers is the cleavage of the C-O bond to form a stable benzyl cation. For this molecule, this would result in a prominent peak at m/z 125, corresponding to the 4-chlorobenzyl cation.
-
Loss of COOH: Carboxylic acids can lose the carboxyl group as COOH (45 Da) or CO₂ (44 Da).[11][12]
-
-
Tandem Mass Spectrometry (MS/MS): If available, perform MS/MS on the molecular ion peak. This will provide valuable information about the fragmentation pathways and help to confirm the structure.
-
III. Data and Protocols
A. Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁ClO₃ | - |
| Molecular Weight | 262.69 g/mol | - |
| Appearance | Expected to be a white to off-white solid | General knowledge |
| Melting Point | Similar compounds like 4-benzyloxybenzoic acid melt at 189-192 °C | |
| Solubility | Poorly soluble in water; soluble in many organic solvents like DMSO, acetone, and alcohols. | [3][4][13][14] |
B. Experimental Protocols
Protocol 1: Synthesis of 4-[(4-Chlorobenzyl)oxy]benzoic acid via Williamson Ether Synthesis
-
Deprotonation: In a round-bottom flask, dissolve 4-hydroxybenzoic acid in a suitable polar aprotic solvent (e.g., DMF). Add a slight molar excess of a base (e.g., potassium carbonate) and stir the mixture at room temperature for 30-60 minutes.
-
Alkylation: Add 4-chlorobenzyl chloride to the reaction mixture. Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor its progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with a dilute base (e.g., 5% NaHCO₃ solution) to remove unreacted 4-hydroxybenzoic acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Note: This is a starting point and may require optimization for your specific system and sample.
IV. Visual Guides
A. Synthesis Workflow
Caption: Workflow for the synthesis of 4-[(4-Chlorobenzyl)oxy]benzoic acid.
B. Troubleshooting Logic for HPLC Analysis
Caption: Decision tree for troubleshooting common HPLC issues.
V. References
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]
-
ResearchGate. (PDF) Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Available from: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]
-
Longdom Publishing. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Available from: [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]
-
Taylor & Francis. Williamson ether synthesis – Knowledge and References. Available from: [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available from: [Link]
-
ResearchGate. The solubility of benzoic acid in seven solvents. Available from: [Link]
-
CrystEngComm (RSC Publishing). Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid. Available from: [Link]
-
Longdom Publishing. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Available from: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 4-Hydroxybenzoic acid. Available from: [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Available from: [Link]
-
PMC - NIH. Conformational polymorphism of 3-(azidomethyl)benzoic acid. Available from: [Link]
-
Quora. Why is benzoic acid soluble in diethyl ether?. Available from: [Link]
-
YouTube. Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Available from: [Link]
-
ResearchGate. Conformational polymorphism of 3-(azidomethyl)benzoic acid. Available from: [Link]
-
Organic Chemistry Portal. Benzyl Esters. Available from: [Link]
-
ResearchGate. Exemplary HPLC chromatograms: (a) Mixtures of 4-hydroxybenzoic acid (50...). Available from: [Link]
-
Sciencemadness Wiki. Benzoic acid. Available from: [Link]
-
MIT. APPENDIX 2. Available from: [Link]
-
CrystEngComm (RSC Publishing). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. Available from: [Link]
-
PubMed. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. Available from: [Link]
-
SciELO. Article. Available from: [Link]
Sources
- 1. francis-press.com [francis-press.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Conformational polymorphism of 3-(azidomethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. francis-press.com [francis-press.com]
- 9. 4-BENZYLOXYBENZOIC ACID(1486-51-7) 1H NMR [m.chemicalbook.com]
- 10. longdom.org [longdom.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. quora.com [quora.com]
- 14. Benzoic acid - Sciencemadness Wiki [sciencemadness.org]
improving the oral bioavailability of 4-[(4-Chlorobenzyl)oxy]benzoic acid
To: Research & Development Team From: Senior Application Scientist, Formulation Support Unit Subject: Technical Guide: Optimizing Oral Bioavailability of 4-[(4-Chlorobenzyl)oxy]benzoic acid
System Status: Compound Profile & Bioavailability "Bugs"
Welcome to the Technical Support Center for 4-[(4-Chlorobenzyl)oxy]benzoic acid . We treat low oral bioavailability not as a mystery, but as a system error caused by specific physicochemical mismatches between your molecule and the gastrointestinal (GI) environment.
The "Hardware" (Molecule Specifications):
-
Chemical Class: Lipophilic Weak Acid (Benzoic acid derivative).
-
Predicted BCS Class: Class II (Low Solubility, High Permeability).
-
Critical Liability: Solubility-limited absorption. The chlorobenzyl ether moiety adds significant lipophilicity (LogP > 3.5 estimated), while the carboxylic acid (pKa ~4.0–4.5) renders it insoluble in the gastric environment (pH 1.2).
Troubleshooting Module 1: The Dissolution Bottleneck
Symptom: High variability in animal PK data; Tmax is delayed; exposure does not increase linearly with dose.
Root Cause: The compound is "brick dust." It fails to dissolve in the stomach and dissolves too slowly in the small intestine to match the transit time.
Protocol A: Salt Selection (The "Software Patch")
Don't rely on the free acid. Converting the acid to a salt is the most efficient way to boost dissolution rate (dC/dt) by changing the micro-environmental pH at the solid-liquid interface.
Step-by-Step Salt Screening:
-
Selection: Screen counter-ions that match the pKa.
-
Primary Candidates: Sodium (Na+), Potassium (K+).
-
Secondary Candidates (if Mp is too high): Tromethamine (Tris), Meglumine.
-
-
Synthesis: Dissolve free acid in Ethanol/THF. Add stoichiometric amount of base (1:1). Evaporate or crystallize.[1]
-
Validation (The "Crash Test"):
-
Measure Equilibrium Solubility in water.
-
Critical Check: If the salt disproportionates back to the free acid in water (common with weak bases, less common with strong bases like Na+), you must add a pH modifier (e.g., Na2CO3) to the final formulation.
-
Expert Insight: For benzoic acid derivatives, the Sodium Salt is often the "Gold Standard." It creates a high pH diffusion layer around the particle, driving rapid dissolution even in neutral bulk media.
Troubleshooting Module 2: The Solubility Ceiling
Symptom: Salt formation improved dissolution, but bioavailability is still capped at higher doses.
Root Cause: You hit the intrinsic solubility limit. The salt dissolves, but the free acid precipitates out as soon as it hits the bulk fluid or the acidic stomach, forming large crystals that won't re-dissolve.
Protocol B: Amorphous Solid Dispersion (ASD)
If the crystal lattice energy is too high (Melting Point > 200°C), break the lattice permanently.
The "Hot Melt" Workflow:
-
Polymer Selection: Use HPMC-AS (Hydroxypropyl methylcellulose acetate succinate).
-
Why? It is enteric (protects drug in stomach) and amphiphilic (inhibits crystallization in the intestine).
-
-
Ratio: Start with 20:80 or 30:70 (Drug:Polymer) loading.
-
Process: Spray Drying (DCM/Methanol) or Hot Melt Extrusion (if thermally stable).
-
In Vitro Verification: Run a "Spring and Parachute" dissolution test.
-
The Spring: Rapid generation of supersaturation (20x solubility).
-
The Parachute: Polymer prevents precipitation for >120 minutes.
-
Troubleshooting Module 3: Biorelevant Testing
Symptom: In vitro dissolution looks great in buffer, but fails in vivo.
Root Cause: Standard buffers (phosphate pH 6.8) ignore the "Solubilization Capacity" of bile salts.
Protocol C: The FaSSIF/FeSSIF Stress Test
You must test in Biorelevant Media to predict food effects.
| Parameter | Fasted State (FaSSIF) | Fed State (FeSSIF) | Impact on 4-[(4-Chlorobenzyl)oxy]benzoic acid |
| pH | 6.5 | 5.0 | Lower pH in Fed state might reduce solubility of the acid. |
| Bile Salts | 3 mM | 15 mM | High bile in Fed state will micellize the lipophilic tail, increasing solubility. |
| Prediction | Baseline | High Absorption | Expect a Positive Food Effect. |
Visualizing the Logic: Formulation Decision Tree
The following diagram illustrates the decision logic for optimizing the formulation based on the compound's thermal and solubility properties.
Figure 1: Decision matrix for selecting the optimal formulation strategy based on melting point and lipophilicity.
Frequently Asked Questions (FAQ)
Q1: Can I just dissolve it in DMSO for the animal study? A: Avoid if possible. While DMSO solubilizes the compound, it often precipitates immediately upon contact with gastric fluids (the "Crash" effect), leading to erratic absorption.
-
Better Alternative: Use a co-solvent system like PEG400 (40%) / Water (60%) or 0.5% Methylcellulose with the Sodium Salt of your compound.
Q2: My compound degrades in the stomach. What now? A: The ether linkage in 4-[(4-Chlorobenzyl)oxy]benzoic acid is generally stable, but if you observe acid-catalyzed hydrolysis:
-
Solution: Use Enteric Coating (Eudragit L100-55). This polymer remains insoluble at pH < 5.5, bypassing the stomach entirely and releasing the drug in the duodenum where the pH favors solubility.
Q3: Why is the Sodium salt hygroscopic? A: Sodium salts of organic acids often trap moisture.
-
Fix: If the Na-salt is too sticky (deliquescent), switch to a Calcium or Magnesium salt (less soluble but more stable) or a Crystalline Salt with a bulky counter-ion like Benzathine or Procaine (though these are non-standard for immediate release).
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
-
Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499.
-
Dressman, J. B., et al. (1998). Dissolution testing as a prognostic tool for oral drug absorption: immediate release dosage forms. Pharmaceutical Research, 15(1), 11-22.
-
Brough, C., & Williams, R. O. (2013). Amorphous solid dispersions and nano-crystal technologies for poorly water-soluble drug delivery. International Journal of Pharmaceutics, 453(1), 157-166.
Sources
troubleshooting unexpected results in assays with 4-[(4-Chlorobenzyl)oxy]benzoic acid
Product: 4-[(4-Chlorobenzyl)oxy]benzoic acid (CAS: 62290-40-8) Classification: Lipophilic Acidic Building Block / Fragment Probe Application: Fragment-Based Drug Discovery (FBDD), Enzyme Inhibition Screens, SAR Studies.
Introduction
Welcome to the Technical Support Center. You are likely working with 4-[(4-Chlorobenzyl)oxy]benzoic acid , a structural motif common in metabolic disease research (resembling fibrate/PPAR pharmacophores).
While chemically stable, this molecule presents a classic "dual-personality" challenge in bioassays:
-
The Acidic Head: The benzoic acid moiety (pKa ~4.2) makes solubility highly pH-dependent.
-
The Lipophilic Tail: The 4-chlorobenzyl ether adds significant hydrophobicity (cLogP ~3.8), driving non-specific binding and aggregation.
This guide addresses the three most common support tickets we receive: erratic IC50 values , precipitation in assay buffers , and false-positive inhibition .
Troubleshooting Workflow
Before altering your protocol, use this logic flow to identify the root cause of your assay failure.
Figure 1: Diagnostic decision tree for troubleshooting assay anomalies with lipophilic acidic compounds.
Common Issues & Solutions (FAQ)
Solubility & Precipitation
Q: Why does the compound precipitate when I add it to my assay buffer, even though it dissolved in DMSO?
The Science: This is a "Crash-Out" event. The compound is a weak acid. In 100% DMSO, it is fully soluble. However, when you dilute it into an aqueous buffer, two factors fight against you:
-
Ionic Strength: High salt concentrations in buffers (PBS, TBS) decrease the solubility of organic compounds (Salting-out effect).
-
pH vs. pKa: The pKa of the benzoic acid group is approximately 4.2 . If your assay buffer is acidic (pH < 5.0) or near-neutral with low capacity, the molecule becomes protonated (neutral charge), drastically reducing its aqueous solubility.
Protocol Fix:
-
Buffer pH: Ensure your assay buffer pH is > 7.0 . At pH 7.4, the molecule is ionized (negatively charged), which aids solubility.
-
Intermediate Dilution: Do not pipette 100% DMSO stock directly into the assay well. Create an intermediate dilution (e.g., 10x conc.) in a buffer containing 5% DMSO , then transfer to the final well. This prevents local "shock" precipitation.
False Positives (Aggregation)
Q: I see 100% inhibition at 10 µM, but no activity at 1 µM. The transition is very abrupt (Hill Slope > 3). Is this real?
The Science: This is the hallmark of Colloidal Aggregation . Lipophilic molecules like 4-[(4-Chlorobenzyl)oxy]benzoic acid can form microscopic oil droplets (micelles) at concentrations above their Critical Aggregation Concentration (CAC). These droplets sequester enzymes non-specifically, leading to false inhibition.
Validation Experiment:
-
The Detergent Test: Repeat the assay with 0.01% Triton X-100 or 0.005% Tween-20 in the buffer.
-
Interpretation: If the inhibition disappears with detergent, the original result was a false positive caused by aggregation (detergents break up the micelles). If inhibition persists, it is a true binding event [1].
Plastic Binding
Q: My IC50 values are weaker when I pre-incubate the compound in the plate for longer periods.
The Science: The chlorobenzyl group is highly lipophilic. Standard polystyrene plates act like a "sponge" for such hydrophobic tails. Over time, the free concentration of the compound in the well drops as it adsorbs to the plastic walls, making the compound appear less potent than it actually is.
Protocol Fix:
-
Use Low-Binding (NBS) plates.
-
Minimize incubation times in plastic reservoirs.
-
Add 0.1% BSA (Bovine Serum Albumin) to the buffer. BSA acts as a carrier protein, keeping the compound in solution while preventing it from sticking to the plastic (Note: Ensure BSA does not interfere with your specific target).
Technical Data Summary
| Parameter | Value / Property | Implication for Assays |
| pKa (Acid) | ~4.2 | Insoluble in acidic buffers (pH < 5). Keep pH > 7.0. |
| cLogP | ~3.8 | High risk of plastic binding and aggregation. |
| UV Absorbance | Avoid reading assay endpoints near 240 nm. | |
| DMSO Solubility | > 50 mM | Excellent stock solubility. |
| PBS Solubility | < 100 µM (pH 7.4) | Risk of precipitation at high screening concentrations. |
Optimized Preparation Protocol
To ensure reproducibility, follow this strict solubilization method.
Reagents Required:
-
DMSO (Anhydrous, >99.9%)
-
1 M NaOH (for pH adjustment if necessary)
-
Assay Buffer (pH 7.4)
Step-by-Step:
-
Stock Preparation:
-
Dissolve solid 4-[(4-Chlorobenzyl)oxy]benzoic acid in 100% DMSO to a concentration of 10 mM .
-
Tip: Vortex vigorously. If visual particulates remain, sonicate for 5 minutes at 40°C.
-
-
Quality Control Check:
-
Dilute 5 µL of stock into 995 µL of PBS (pH 7.4) in a clear glass vial.
-
Inspect against a dark background. The solution should be crystal clear .
-
Fail: If cloudy, your stock is too concentrated or the buffer pH is too low.
-
-
Assay Plate Transfer:
-
Prepare a 2X Working Solution in Assay Buffer containing 2% DMSO .
-
Add this 2X solution to your assay wells (final DMSO concentration will be 1%).
-
Why? Keeping DMSO constant at 1-2% helps maintain solubility without denaturing most enzymes [2].
-
References
-
Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081.
-
NIH Assay Guidance Manual. (2012). Assay Operations for SAR Support. National Center for Biotechnology Information (US).
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.
Technical Support Center: Optimization of Crystallization Conditions for 4-[(4-Chlorobenzyl)oxy]benzoic acid
Last Updated: February 7, 2026
For: Researchers, scientists, and drug development professionals.
Introduction
Welcome to the technical support center for 4-[(4-Chlorobenzyl)oxy]benzoic acid. Crystallization is a critical purification and particle engineering step in pharmaceutical development. The physical properties of an active pharmaceutical ingredient (API)—such as purity, crystal size, shape (habit), and polymorphic form—are defined during this process. These properties directly impact downstream processability (e.g., filtration, drying, flowability) and the ultimate biopharmaceutical performance of the drug product.
This guide provides a comprehensive, experience-driven framework for optimizing the crystallization of 4-[(4-Chlorobenzyl)oxy]benzoic acid. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that our application scientists commonly encounter. Our goal is to move beyond simple procedural lists and explain the underlying scientific principles, empowering you to make informed decisions and solve complex crystallization challenges.
Physicochemical Profile of 4-[(4-Chlorobenzyl)oxy]benzoic acid
Understanding the fundamental properties of your molecule is the first step in designing a robust crystallization process. While extensive public data for this specific molecule is limited, we can infer its likely characteristics based on its structure—a moderately polar carboxylic acid functional group, a semi-flexible ether linkage, and two aromatic rings, one of which is chlorinated.
| Property | Estimated/Inferred Value | Scientific Rationale & Significance |
| Molecular Formula | C₁₄H₁₁ClO₃ | Confirmed structural formula. |
| Molecular Weight | 262.69 g/mol | Affects dissolution kinetics and solubility calculations. |
| Physical Appearance | Likely a white to off-white crystalline solid. | Aromatic carboxylic acids are typically crystalline solids at room temperature[1]. |
| Melting Point (°C) | Expected to be high (>150 °C). | The related compound, 4-chlorobenzoic acid, has a high melting point of ~240 °C[2]. The larger structure suggests a strong crystal lattice. A sharp melting point is a key indicator of purity. |
| pKa | ~4.0 | The pKa of the parent 4-chlorobenzoic acid is ~3.98[3]. The ether linkage should have a minimal electronic effect on the carboxylic acid's acidity. This is critical for pH-dependent solubility (reactive crystallization). |
| Solubility Profile | Poorly soluble in water; Soluble in polar organic solvents (e.g., alcohols, acetone, ethyl acetate, THF). | The carboxylic acid group allows for hydrogen bonding with polar solvents. The significant nonpolar surface area from the aromatic rings limits aqueous solubility but promotes solubility in organic solvents. |
| LogP | Estimated > 3.0 | The molecule is predominantly lipophilic. The related 4-chlorobenzoic acid has a LogP of 2.65[3]. The addition of the benzyl ether group increases lipophilicity. |
Core Principles & General Workflow
Crystallization is a thermodynamic process driven by supersaturation—a state where the concentration of the solute in solution exceeds its equilibrium solubility. This can be achieved by cooling, adding an anti-solvent, or evaporating the solvent. The process unfolds in two main stages:
-
Nucleation: The initial formation of small, stable crystalline clusters from the supersaturated solution.
-
Crystal Growth: The subsequent orderly addition of molecules from the solution onto the surface of existing nuclei.
The interplay between the rate of nucleation and the rate of growth determines the final crystal size distribution.
Caption: General workflow for cooling crystallization.
Essential Experimental Protocols
Protocol 1: Systematic Solvent Screening
Objective: To identify a suitable solvent or solvent system for the cooling crystallization of 4-[(4-Chlorobenzyl)oxy]benzoic acid. An ideal solvent will exhibit high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.
Methodology:
-
Preparation: Place approximately 20-30 mg of the compound into several separate test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, acetonitrile) dropwise, up to ~0.5 mL. Agitate vigorously. Record the solubility at room temperature.
-
Expert Insight: A solvent that dissolves the compound completely at room temperature is generally unsuitable for cooling crystallization but may be useful as the "good" solvent in an anti-solvent system.
-
-
Heating: For solvents that did not fully dissolve the compound, place the test tubes in a heated sand or water bath. Increase the temperature towards the boiling point of the solvent.
-
Achieve Dissolution: Continue adding small aliquots of the hot solvent until the solid completely dissolves. Record the approximate volume of solvent required.
-
Causality: The goal is to create a saturated or near-saturated solution at high temperature. Using a vast excess of solvent will result in a low yield[4].
-
-
Cooling: Remove the tubes from the heat and allow them to cool slowly to room temperature. Observe for crystal formation.
-
Ice Bath: If no crystals form, scratch the inside of the test tube with a glass rod or place it in an ice-water bath to promote nucleation[5].
-
Evaluation: Assess the quality and quantity of the crystals formed. A successful solvent will produce a good yield of well-defined crystals.
Data Recording Table:
| Solvent | Solubility (RT) | Solubility (Hot) | Observations Upon Cooling (Yield, Crystal Quality) | Suitability Score (1-5) |
| Methanol | ||||
| Ethanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Toluene | ||||
| Acetonitrile/Water |
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the crystallization of aromatic carboxylic acids.
Q1: My compound "oiled out" during cooling, forming a liquid layer instead of crystals. What happened and how do I fix it?
Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solid in that specific solvent system, or when the rate of supersaturation is too high for the molecules to organize into a crystal lattice. The compound comes out of solution as a liquid phase instead of a solid phase.
-
Causality & Solution: This is a classic sign of either using a solvent in which the compound is too soluble or cooling the solution too rapidly[4]. The system is driven into a metastable liquid-liquid phase separation before it can achieve the more stable solid-liquid equilibrium.
-
Re-heat the solution: Gently warm the mixture until the oil redissolves completely.
-
Add more solvent: Add a small amount (5-10% more) of the hot solvent to decrease the level of supersaturation[4].
-
Ensure slow cooling: Insulate the flask (e.g., with glass wool or by placing it inside a larger beaker) to slow the cooling rate dramatically. This gives the molecules more time to arrange themselves into an ordered crystal lattice.
-
Consider a different solvent: If the problem persists, the chosen solvent may be inappropriate. Select a solvent in which the compound is slightly less soluble.
-
Q2: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?
Answer: The failure to crystallize upon cooling typically indicates one of two things: either the solution is not sufficiently supersaturated (i.e., too much solvent was used), or there is a kinetic barrier to nucleation.
-
Causality & Solution:
-
Insufficient Supersaturation: You may have added too much solvent during the dissolution step. The solution is stable and below the saturation point even at low temperatures.
-
Action: Gently heat the solution and boil off a portion of the solvent to increase the concentration[4]. Then, attempt the slow cooling process again.
-
-
High Nucleation Barrier: Sometimes, even a supersaturated solution needs a "trigger" to start forming crystals.
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections on the glass provide high-energy sites that can initiate nucleation[5].
-
Seeding: If you have a pure crystal of 4-[(4-Chlorobenzyl)oxy]benzoic acid, add a single, tiny crystal to the cooled solution. This seed crystal provides a perfect template for further crystal growth, bypassing the difficult primary nucleation step[5].
-
-
-
Q3: My crystallization yielded very fine, needle-like crystals that are difficult to filter and dry. How can I obtain larger, more equant (block-like) crystals?
Answer: The formation of small, needle-like crystals is often a result of rapid nucleation relative to crystal growth. This leads to the formation of many small crystals rather than the growth of a few large ones. Crystal habit is also strongly influenced by the solvent.
-
Causality & Solution:
-
Cooling Rate: A fast cooling rate generates high supersaturation quickly, favoring nucleation over growth.
-
Action: Employ a much slower cooling profile. Allow the flask to cool to room temperature over several hours before moving it to a refrigerator or ice bath. Slower cooling keeps the supersaturation level low, favoring the growth of existing crystals over the formation of new nuclei.
-
-
Solvent Effects: The solvent can interact differently with various crystal faces, inhibiting or promoting growth in specific directions. A solvent that strongly adsorbs to the fastest-growing faces can slow their growth, leading to a more block-like shape.
-
Action: Experiment with different solvents identified in your screen. Aromatic solvents like toluene might interact differently with the phenyl rings of your molecule compared to protic solvents like ethanol, potentially altering the crystal habit.
-
-
Q4: I suspect I have isolated a different polymorph. How can I investigate this?
Answer: Polymorphism—the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice—is a critical concern in drug development. Different polymorphs can have different solubilities, stabilities, and melting points.
-
Evidence & Investigation:
-
Inconsistent Melting Point: If different batches of crystals, which appear pure by other metrics, exhibit different melting points, you may have different polymorphs.
-
Different Crystal Appearance: A change from needles to plates, for example, could indicate a different polymorphic form.
-
Confirmation: The definitive methods for identifying polymorphs are:
-
Powder X-Ray Diffraction (PXRD): This is the gold standard. Each polymorph will produce a unique diffraction pattern, acting as a "fingerprint."
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique can identify different melting points and phase transitions between polymorphs.
-
-
Controlling Polymorphism: The choice of solvent is a primary factor in controlling which polymorph crystallizes. The rate of cooling and the level of supersaturation also play crucial roles. If you identify multiple forms, you must systematically study crystallization conditions (solvent, temperature, cooling rate) to ensure you can consistently produce the desired, most stable polymorph.
-
Advanced Troubleshooting Workflow
For a systematic approach to solving common crystallization issues, refer to the following decision tree.
Caption: Decision tree for troubleshooting common crystallization issues.
References
-
Loba Chemie Pvt. Ltd. (n.d.). 4-CHLOROBENZOIC ACID. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (2023, May 2). 4-Chlorobenzoic acid. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chlorobenzoic acid. PubChem Compound Database. Retrieved February 7, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Methoxybenzoic acid, 3-bromobenzyl ester. Retrieved February 7, 2026, from [Link]
- LibreTexts Chemistry. (2022, April 7). Recrystallization of Benzoic Acid.
-
National Center for Biotechnology Information. (n.d.). 4-[(4-Chlorobenzyl)amino]benzoic acid. PubChem Compound Database. Retrieved February 7, 2026, from [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved February 7, 2026, from [Link]
- van de Streek, J., & Bennema, P. (2006). Understanding the Effect of a Solvent on the Crystal Habit. Crystal Growth & Design, 6(8), 1856-1863.
- Yu, F., et al. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid... CrystEngComm, 23, 8431-8442.
-
Stein, S. (n.d.). Cooling Rate and Crystal Size. Northwestern University. Retrieved February 7, 2026, from [Link]
- Srinivasakannan, C., & Balasubramanian, N. (2003). Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. Chemical Engineering Communications, 190(5-8), 987-1000. Available from a relevant Taylor & Francis online portal.
- Khawam, A., & Flanagan, D. R. (2006). Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration. Journal of Pharmaceutical Sciences, 95(3), 472-489. Available from a relevant PMC or Wiley Online Library portal.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bldpharm.com [bldpharm.com]
- 5. Benzoic acid, 4-[(4-chlorophenyl)sulfonyl]- (CAS 37940-65-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
Validation & Comparative
comparative study of the biological activity of 4-[(4-Chlorobenzyl)oxy]benzoic acid derivatives
Focus Application: Metabolic Syndrome (PPAR Agonism vs. PTP1B Inhibition)
Executive Summary
As a Senior Application Scientist in medicinal chemistry, I have observed that the 4-[(4-chlorobenzyl)oxy]benzoic acid scaffold represents a "privileged structure" in drug discovery. Its biphenyl-like geometry, coupled with a lipophilic tail (chlorobenzyl) and a polar head group (benzoic acid), allows it to mimic endogenous ligands like fatty acids and phosphotyrosine.
This guide objectively compares the biological performance of this scaffold across two distinct therapeutic mechanisms for metabolic disease: PPAR Agonism (lipid homeostasis) and PTP1B Inhibition (insulin signaling sensitization). We analyze the structure-activity relationships (SAR) that dictate this duality and provide validated protocols for assessing their efficacy.
Part 1: Structural Basis of Activity
The biological divergence of these derivatives stems from subtle modifications to the linker region and the acidic head group.
The Pharmacophore Divergence
-
Pathway A (PPAR Agonism): Requires a flexible linker (oxy/sulfanyl) to allow the "U-shaped" conformation necessary to wrap around Helix 12 in the PPAR Ligand Binding Domain (LBD). The acid group forms hydrogen bonds with the tyrosine/histidine network.
-
Pathway B (PTP1B Inhibition): The benzoic acid moiety acts as a phosphate bioisostere, targeting the catalytic site (Site A). High affinity often requires rigidifying the linker or adding secondary aryl groups to reach the hydrophobic "Site B" (selectivity pocket).
Figure 1: Divergent SAR pathways for the scaffold. Modifications to the linker favor nuclear receptor binding (PPAR), while head-group expansion favors enzyme inhibition (PTP1B).
Part 2: Comparative Efficacy Data
The following data synthesizes experimental results from key studies comparing the parent scaffold against optimized derivatives.
Table 1: Biological Activity Profile
Note: Lower IC50/EC50 values indicate higher potency.
| Derivative Class | Modification Type | Primary Target | Activity ( | Selectivity Profile | Key Reference |
| Parent Compound | None (4-((4-chlorobenzyl)oxy)benzoic acid) | PPAR | Low (Pan-agonist) | [1, 3] | |
| Sulfanyl Analog | Linker: -O- replaced by -S- | PPAR | High (>100x vs PPAR | [2] | |
| Oxalylamino Deriv. | Head: -COOH replaced by 2-(oxalylamino) | PTP1B | Moderate (vs TCPTP) | [4] | |
| Oxadiazole Deriv. | Linker: 1,2,4-oxadiazole insertion | PTP1B | High (Cell permeable) | [5] |
Analysis of Performance
-
Potency: The Sulfanyl Analog (PPAR
) demonstrates the highest potency ( ), significantly outperforming the parent oxy-analog. The sulfur atom likely alters the bond angle, allowing deeper penetration into the hydrophobic pocket of PPAR . -
Permeability: While the Oxalylamino derivatives are potent PTP1B inhibitors, they often suffer from poor cellular permeability due to high polarity. The Oxadiazole derivatives sacrifice some enzymatic potency (
) but show superior cellular activity due to improved lipophilicity (LogD 2.0).
Part 3: Validated Experimental Protocols
To replicate these findings, rigorous assay systems are required. Below are the self-validating protocols for the two primary targets.
Protocol A: PPAR Nuclear Receptor Transactivation Assay
Objective: Quantify the agonist potential of the derivative on PPAR subtypes using a luciferase reporter system.
Methodology:
-
Cell Seeding: Seed HEK293T cells at
cells/well in 96-well plates. -
Transfection: Co-transfect with:
-
Expression plasmid (e.g., Gal4-PPAR
-LBD). -
Reporter plasmid (e.g., UAS-Luciferase).
-
Normalization control (Renilla luciferase).
-
-
Compound Treatment: After 24h, treat cells with derivatives (0.1 nM – 10
M) in DMSO (final concentration <0.1%). -
Detection: Lyse cells after 24h incubation. Add luciferin substrate and measure luminescence.
Validation Check:
-
Positive Control: GW501516 (PPAR
agonist) must yield >10-fold induction. -
Z-Factor: Assay must maintain Z' > 0.5 for reliability.
Figure 2: Step-by-step workflow for the PPAR Transactivation Assay. Critical validation step involves the use of a known agonist (GW501516) to confirm assay sensitivity.
Protocol B: PTP1B Enzymatic Inhibition Assay
Objective: Determine the
Methodology:
-
Buffer Prep: 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT, 0.05% NP-40.
-
Enzyme Incubation: Incubate 10 nM recombinant PTP1B with varying concentrations of the derivative for 15 minutes at 37°C.
-
Substrate Initiation: Add p-Nitrophenyl Phosphate (pNPP) to a final concentration of 2 mM.
-
Measurement: Monitor absorbance at 405 nm (formation of p-nitrophenol) kinetically for 10 minutes.
Validation Check:
-
Linearity: Reaction velocity must remain linear (
) over the measurement period. -
Reference: Sodium Orthovanadate (
) should be run in parallel.
Part 4: Conclusion & Recommendation
For researchers targeting metabolic dyslipidemia , the Sulfanyl-linked derivatives (Class A) offer the most promising lead candidates due to their nanomolar potency and high selectivity for PPAR
However, if the therapeutic goal is insulin sensitization via phosphatase inhibition , the Oxadiazole-modified benzoic acids (Class B) are superior to the parent acid. While slightly less potent enzymatically, their enhanced cell permeability makes them more viable for in vivo efficacy.
References
-
Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs). MDPI. [Link]
-
Discovery of highly potent and selective benzyloxybenzyl-based peroxisome proliferator-activator receptor (PPAR) delta agonists. PubMed. [Link]
-
Inhibition of PPARγ by Natural Compounds as a Promising Strategy in Obesity and Diabetes. The Open Medicinal Chemistry Journal. [Link]
-
2-(oxalylamino)-benzoic acid is a general, competitive inhibitor of protein-tyrosine phosphatases. PubMed. [Link]
- 1,2,4-oxadiazole benzoic acids.
Technical Comparison Guide: 4-[(4-Chlorobenzyl)oxy]benzoic Acid Analogs in Metabolic Research
Executive Summary
4-[(4-Chlorobenzyl)oxy]benzoic acid (often referred to in literature as MII or a metabolite of KCD-232) represents a critical scaffold in the development of hypolipidemic agents. Structurally analogous to the fibrate class of drugs, this chemotype functions primarily as a Peroxisome Proliferator-Activated Receptor (PPAR) modulator.
While standard fibrates (e.g., Fenofibrate) are well-characterized for PPAR
Structure-Activity Relationship (SAR) Analysis
The efficacy of 4-[(4-Chlorobenzyl)oxy]benzoic acid relies on a "Head-Linker-Tail" architecture that mimics endogenous fatty acids, allowing it to dock into the large, Y-shaped ligand-binding pocket of PPARs.
The Pharmacophore Triad
| Region | Structural Feature | Biological Function & SAR Insight |
| Head Group | Benzoic Acid (Carboxyl moiety) | Critical Anchor: Forms a hydrogen bond network with the AF-2 helix (specifically Tyr464/Tyr473 in PPAR |
| Linker | Ether Oxygen (-O-) | Conformational Flexibility: The ether linkage provides the necessary rotational freedom for the "Tail" to occupy the hydrophobic arm of the receptor pocket. Stability: Unlike ester linkers, the ether bond is resistant to rapid plasma hydrolysis, prolonging half-life. |
| Tail Group | 4-Chlorobenzyl | Hydrophobic Interaction: The lipophilic 4-Cl-phenyl group penetrates the deep hydrophobic pocket. Halogen Bonding: The para-chlorine atom enhances potency via halogen bonding and increased lipophilicity ( |
Mechanistic Causality
The 4-chloro substitution is not arbitrary. Experimental data indicates that removing the chlorine atom results in a 3- to 5-fold loss in potency for lipid synthesis inhibition. The electron-withdrawing nature of the chlorine also protects the benzyl ring from rapid metabolic oxidation (e.g., hydroxylation), thereby extending the compound's residence time in the active site.
Comparative Performance Analysis
This section compares 4-[(4-Chlorobenzyl)oxy]benzoic acid (MII) against standard PPAR modulators used in metabolic research.
Table 1: Efficacy and Selectivity Profile
| Feature | 4-[(4-Chlorobenzyl)oxy]benzoic acid | Fenofibric Acid (Standard Fibrate) | GW501516 (Cardarine) |
| Primary Target | Dual PPAR | PPAR | PPAR |
| Lipid Inhibition | High (Inhibits both Fatty Acid & Sterol synthesis) | Moderate (Primarily Triglyceride reduction) | High (Fatty Acid Oxidation promoter) |
| Species Specificity | High: Potent in rodent cells; weaker in human fibroblasts | Low: Consistent across species | Low: Consistent across species |
| Cellular Toxicity | Low (up to 1 mM in human fibroblasts) | Low to Moderate | Moderate (High doses linked to proliferation) |
| Key Application | Investigating species-specific lipid metabolism pathways | Hypertriglyceridemia models | Exercise mimetic / Mitochondrial biogenesis |
Expert Insight on Selectivity
Unlike Fenofibric acid, which purely upregulates fatty acid oxidation genes, MII demonstrates a direct inhibitory effect on the biosynthetic pathway of cholesterol (sterol synthesis). This suggests a secondary mechanism of action, potentially involving the direct inhibition of enzymes downstream of HMG-CoA reductase, making it a valuable probe for dissecting cholesterol vs. fatty acid synthesis pathways.
Biological Pathway Visualization
The following diagram illustrates the signaling cascade activated by 4-[(4-Chlorobenzyl)oxy]benzoic acid analogs upon entering the cell.
Caption: Activation of PPAR-mediated transcription by 4-[(4-Chlorobenzyl)oxy]benzoic acid, leading to modulation of lipid metabolic genes.
Experimental Protocol: In Vitro Lipid Synthesis Inhibition
To validate the activity of 4-[(4-Chlorobenzyl)oxy]benzoic acid analogs, the
Materials Required[1][2][3][4][5][6][7][8][9]
-
Cell Line: Human Skin Fibroblasts (HSF) or Mouse Skin Fibroblasts (MSF).[1]
-
Tracer: Sodium [1-
C]acetate (Specific activity: ~50 mCi/mmol). -
Test Compound: 4-[(4-Chlorobenzyl)oxy]benzoic acid (dissolved in DMSO).
-
Controls: DMSO (Vehicle), Fenofibric Acid (Positive Control).
-
Reagents: 10% KOH in ethanol, Hexane, Digitonin.
Step-by-Step Methodology
-
Cell Seeding:
-
Seed fibroblasts in 35mm dishes at a density of
cells/dish. -
Incubate in MEM + 10% Fetal Calf Serum (FCS) for 48 hours until 70% confluence.
-
-
Lipid Deprivation (Starvation):
-
Wash cells with PBS.
-
Replace medium with Lipid-Deficient Medium (MEM + 10% Lipoprotein-Deficient Serum) for 24 hours. Rationale: This upregulates the lipid synthesis machinery, maximizing the dynamic range of the assay.
-
-
Compound Treatment:
-
Add the test compound (0.1, 1.0, 10, 100
M) or vehicle control. -
Incubate for 18 hours at 37°C.
-
-
Radiolabeling:
-
Add 2
Ci of [1- C]acetate to each dish. -
Incubate for an additional 2 hours .
-
-
Extraction & Saponification (The Critical Separation):
-
Wash cells with ice-cold PBS.
-
Lyse cells in 1 mL of 10% KOH in ethanol.
-
Saponify at 75°C for 2 hours.
-
Phase Separation: Extract non-saponifiable lipids (Sterols) using Hexane (
mL). -
Acidify the remaining aqueous phase with HCl and extract saponifiable lipids (Fatty Acids) with Hexane.
-
-
Quantification:
-
Evaporate hexane phases to dryness.
-
Resuspend in scintillation cocktail and count DPM (Disintegrations Per Minute) using a Liquid Scintillation Counter.
-
Workflow Visualization
Caption: Workflow for differential extraction of sterols and fatty acids to determine specific pathway inhibition.
References
-
Yamamoto, A., et al. (1986). "Different effects of 4-(4'-chlorobenzyloxy)benzoic acid (MII) on lipid synthesis and cell growth in human and mouse skin fibroblasts."[1] Journal of Pharmacobio-Dynamics.
-
Xu, H.E., et al. (2001). "Structural determinants of ligand binding selectivity between the peroxisome proliferator-activated receptors." Proceedings of the National Academy of Sciences.
-
Willson, T.M., et al. (2000). "The PPARs: From Orphan Receptors to Drug Discovery." Journal of Medicinal Chemistry.
-
Henke, B.R. (2004). "Peroxisome proliferator-activated receptor alpha/gamma dual agonists for the treatment of type 2 diabetes." Journal of Medicinal Chemistry.
Sources
A Senior Application Scientist's Guide to Comparing the Pharmacokinetic Profiles of Different 4-[(4-Chlorobenzyl)oxy]benzoic Acid Formulations
For researchers, scientists, and drug development professionals, the journey of a promising active pharmaceutical ingredient (API) from discovery to a viable therapeutic is fraught with challenges. One of the most common hurdles, particularly for compounds synthesized through modern discovery techniques, is poor aqueous solubility. 4-[(4-Chlorobenzyl)oxy]benzoic acid, a molecule of interest for its potential therapeutic applications, is structurally predisposed to such solubility issues, which can severely limit its oral bioavailability and, consequently, its clinical utility.
This guide provides a comprehensive framework for comparing the pharmacokinetic profiles of different formulations of 4-[(4-Chlorobenzyl)oxy]benzoic acid. In the absence of direct comparative data in the public domain for this specific molecule, this document serves as a strategic manual. It outlines the causal relationships between formulation strategies and pharmacokinetic outcomes, provides detailed, self-validating experimental protocols, and presents hypothetical data to illustrate the decision-making process for formulation selection. Our approach is grounded in the principles of the Biopharmaceutics Classification System (BCS), which classifies drugs based on their solubility and permeability. Given its structure, 4-[(4-Chlorobenzyl)oxy]benzoic acid is anticipated to be a BCS Class II compound (low solubility, high permeability), for which bioavailability is rate-limited by dissolution.
The Imperative for Formulation Strategy: Overcoming Poor Solubility
A molecule like 4-[(4-Chlorobenzyl)oxy]benzoic acid, with its aromatic rings and ether linkage, is inherently lipophilic. This characteristic, while often beneficial for cell membrane permeability, leads to poor dissolution in the aqueous environment of the gastrointestinal (GI) tract. Consequently, the concentration of the drug in solution at the site of absorption is low, leading to poor and variable oral bioavailability. To unlock the therapeutic potential of such a compound, advanced formulation strategies are not just an option, but a necessity. These strategies aim to enhance the dissolution rate and/or the apparent solubility of the drug in the GI fluids.
This guide will compare four distinct formulation approaches for 4-[(4-Chlorobenzyl)oxy]benzoic acid:
-
Micronized Suspension: A conventional approach involving the reduction of particle size to increase the surface area available for dissolution.
-
Amorphous Solid Dispersion (ASD): A modern technique where the drug is molecularly dispersed in a polymeric carrier in its high-energy amorphous state.
-
Lipid-Based Formulation (Self-Microemulsifying Drug Delivery System - SMEDDS): A formulation where the drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion upon gentle agitation in aqueous media.
-
Prodrug Approach: A chemical modification of the drug to a more soluble form, which then converts back to the active parent drug in the body.
Comparative Formulation Development: Methodologies and Rationale
The selection of a formulation strategy should be guided by the physicochemical properties of the drug and the desired therapeutic profile.[1][2] Below are detailed protocols for preparing each of the four proposed formulations of 4-[(4-Chlorobenzyl)oxy]benzoic acid.
Experimental Protocol 1: Preparation of a Micronized Suspension
Causality: Reducing the particle size of a drug increases its surface-area-to-volume ratio. According to the Noyes-Whitney equation, this increased surface area leads to a higher dissolution rate, which can improve the bioavailability of poorly soluble drugs.[1][2]
Methodology:
-
Milling: Place 5 g of 4-[(4-Chlorobenzyl)oxy]benzoic acid into a jet mill.
-
Particle Size Reduction: Mill the powder at a defined pressure and feed rate until a mean particle size of <10 µm is achieved, as confirmed by laser diffraction analysis.
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of hydroxypropyl methylcellulose (HPMC) in deionized water as a suspending and wetting agent.
-
Suspension Formulation: Gradually add the micronized 4-[(4-Chlorobenzyl)oxy]benzoic acid to the HPMC solution while stirring continuously to form a homogenous suspension at a concentration of 10 mg/mL.
-
Characterization: Characterize the suspension for particle size distribution, zeta potential, and redispersibility.
Experimental Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD)
Causality: By converting the drug from its stable crystalline form to a high-energy amorphous state and dispersing it within a hydrophilic polymer, the energy barrier for dissolution is significantly lowered. This can lead to a rapid increase in the drug concentration in the GI fluids, creating a supersaturated state that enhances absorption.[3][4]
Methodology:
-
Solvent Preparation: Dissolve 1 g of 4-[(4-Chlorobenzyl)oxy]benzoic acid and 3 g of a suitable polymer (e.g., polyvinylpyrrolidone K30) in a common solvent system (e.g., a 1:1 mixture of dichloromethane and methanol).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at 40°C.
-
Drying: Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried product and pass it through a 100-mesh sieve to obtain a fine powder.
-
Characterization: Confirm the amorphous nature of the dispersion using Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD). Evaluate the dissolution performance in simulated gastric and intestinal fluids.
Experimental Protocol 3: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)
Causality: SMEDDS are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form a fine oil-in-water microemulsion upon dilution with aqueous media under gentle agitation. The drug remains in a dissolved state within the oil droplets, bypassing the dissolution step and presenting a large surface area for absorption.[5][6]
Methodology:
-
Component Screening: Determine the solubility of 4-[(4-Chlorobenzyl)oxy]benzoic acid in various oils, surfactants, and co-surfactants.
-
Ternary Phase Diagram Construction: Construct ternary phase diagrams with the selected components to identify the microemulsion region.
-
Formulation Preparation: Based on the phase diagrams, prepare the SMEDDS pre-concentrate by mixing the selected oil (e.g., Capryol 90), surfactant (e.g., Kolliphor RH 40), and co-surfactant (e.g., Transcutol P) in the optimal ratio.
-
Drug Loading: Dissolve 4-[(4-Chlorobenzyl)oxy]benzoic acid in the SMEDDS pre-concentrate with gentle heating and stirring.
-
Characterization: Evaluate the self-emulsification performance, droplet size, and zeta potential of the resulting microemulsion upon dilution in simulated GI fluids.
Experimental Protocol 4: Synthesis of a Prodrug
Causality: A prodrug is a bioreversible derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.[7] For a poorly soluble carboxylic acid like 4-[(4-Chlorobenzyl)oxy]benzoic acid, an ester prodrug can be synthesized to improve solubility and absorption. The ester is then hydrolyzed by esterases in the body to release the parent compound.[8]
Methodology:
-
Esterification: React 4-[(4-Chlorobenzyl)oxy]benzoic acid with a suitable alcohol (e.g., N,N-dimethylethanolamine) in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide) and a catalyst (e.g., 4-dimethylaminopyridine) in an appropriate solvent (e.g., dichloromethane).
-
Purification: Purify the resulting ester prodrug by column chromatography.
-
Characterization: Confirm the structure of the prodrug using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
-
Solubility and Stability Testing: Determine the aqueous solubility of the prodrug at different pH values and evaluate its stability in simulated GI fluids and plasma to ensure it is sufficiently stable to be absorbed but is readily converted to the parent drug.
In Vivo Pharmacokinetic Study: A Framework for Comparison
A well-designed in vivo study is critical to compare the performance of the different formulations. A crossover study design in a relevant animal model, such as male Sprague-Dawley rats, is recommended to minimize inter-animal variability.
Experimental Protocol 5: Comparative Oral Pharmacokinetic Study in Rats
Methodology:
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats (250-300 g) for at least one week with free access to food and water.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Group Allocation: Randomly assign the animals to four groups, with each group receiving one of the four formulations (Micronized Suspension, ASD, SMEDDS, or Prodrug). A washout period of at least one week should be implemented between each phase of the crossover design.
-
Dosing: Administer the formulations orally via gavage at a dose equivalent to 10 mg/kg of 4-[(4-Chlorobenzyl)oxy]benzoic acid.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive and selective bioanalytical method, such as LC-MS/MS, for the quantification of 4-[(4-Chlorobenzyl)oxy]benzoic acid (and the prodrug, if applicable) in rat plasma.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC0-t, AUC0-inf, t1/2) using non-compartmental analysis software.
Data Presentation and Interpretation: A Hypothetical Comparison
The following table presents hypothetical pharmacokinetic data for the different formulations of 4-[(4-Chlorobenzyl)oxy]benzoic acid. This data is for illustrative purposes to demonstrate how to interpret and compare the results of the in vivo study.
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC0-24hr (ng*hr/mL) | Relative Bioavailability (%) |
| Micronized Suspension | 150 ± 35 | 4.0 ± 1.2 | 1200 ± 250 | 100 (Reference) |
| Amorphous Solid Dispersion | 600 ± 110 | 1.5 ± 0.5 | 4800 ± 900 | 400 |
| SMEDDS | 950 ± 180 | 1.0 ± 0.4 | 7600 ± 1400 | 633 |
| Prodrug | 450 ± 95 | 2.0 ± 0.8 | 3600 ± 750 | 300 |
Data are presented as mean ± standard deviation. Relative bioavailability is calculated relative to the micronized suspension.
Interpretation of Hypothetical Data:
-
Micronized Suspension: This formulation serves as the baseline. The relatively low Cmax and long Tmax suggest slow and limited absorption.
-
Amorphous Solid Dispersion: The ASD shows a significant improvement in both the rate (lower Tmax) and extent (higher Cmax and AUC) of absorption compared to the micronized suspension. This is consistent with the enhanced dissolution of the amorphous form.
-
SMEDDS: The SMEDDS formulation demonstrates the highest Cmax and AUC, with the shortest Tmax. This indicates very rapid and extensive absorption, as the drug is already in solution and readily available for absorption.
-
Prodrug: The prodrug formulation also enhances bioavailability compared to the suspension, but to a lesser extent than the ASD and SMEDDS in this hypothetical scenario. The Tmax is intermediate, reflecting the time required for both absorption and conversion to the active drug.
Visualizing the Workflow
The following diagrams, created using Graphviz, illustrate the experimental workflows for formulation preparation and the in vivo pharmacokinetic study.
Caption: Workflow for the preparation of different formulations of 4-[(4-Chlorobenzyl)oxy]benzoic acid.
Caption: Workflow for the comparative in vivo pharmacokinetic study.
Conclusion and Future Directions
This guide provides a comprehensive, scientifically grounded framework for the systematic evaluation of different formulations of 4-[(4-Chlorobenzyl)oxy]benzoic acid. The choice of the optimal formulation will depend on a variety of factors, including the desired pharmacokinetic profile, the manufacturability of the formulation, and the stability of the final product. Based on our hypothetical data, the SMEDDS formulation would be the most promising for achieving high bioavailability. However, the ASD also presents a viable solid dosage form option with significant bioavailability enhancement.
It is imperative that researchers undertaking such a study conduct thorough in vitro characterization of each formulation to understand the underlying mechanisms of bioavailability enhancement. This, combined with a well-designed in vivo pharmacokinetic study, will provide the necessary data to make an informed decision on the best formulation strategy to progress into further development. The principles and protocols outlined herein provide a robust starting point for unlocking the full therapeutic potential of 4-[(4-Chlorobenzyl)oxy]benzoic acid and other poorly soluble drug candidates.
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A Senior Application Scientist's Guide to Assessing the Off-Target Effects of 4-[(4-Chlorobenzyl)oxy]benzoic Acid
Introduction: Beyond the Primary Target
In the landscape of drug discovery, the journey from a promising compound to a safe and effective therapeutic is fraught with challenges. A primary hurdle is the characterization of a molecule's full interaction profile within the complex biological system. 4-[(4-Chlorobenzyl)oxy]benzoic acid, a known metabolite of the hypolipidemic agent KCD-232, has demonstrated clear on-target activity, namely the inhibition of sterol and fatty acid synthesis.[1] However, its therapeutic potential and safety profile cannot be fully understood without a rigorous assessment of its unintended interactions—its off-target effects.
This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the off-target profile of 4-[(4-Chlorobenzyl)oxy]benzoic acid (hereafter referred to as CBOBA). We will move beyond a simple listing of protocols to explain the causality behind experimental choices, establishing a self-validating system for robust and reliable data generation. This is not merely an academic exercise; understanding off-target effects is critical for predicting potential adverse reactions, uncovering new therapeutic applications, and ultimately de-risking the progression of a drug candidate.[2][3]
The Strategic Framework: A Multi-Pronged Approach to Off-Target Assessment
A thorough off-target assessment is not a single experiment but a phased, multi-disciplinary strategy. It begins with broad, cost-effective computational predictions to generate hypotheses, which are then systematically tested and validated through increasingly specific and physiologically relevant in vitro assays.
Caption: Overall workflow for assessing the off-target effects of CBOBA.
Phase 1: In Silico Prediction — Generating Actionable Hypotheses
Before committing to resource-intensive wet-lab experiments, computational methods provide a powerful and cost-effective first pass to identify likely off-target interactions.[4] These tools leverage vast databases of known drug-target interactions and protein structures to predict binding events.
Causality Behind the Choice: The primary goal here is hypothesis generation. By comparing the chemical structure of CBOBA to a library of compounds with known targets, we can flag proteins that CBOBA might also bind. This is based on the "similarity principle": structurally similar molecules often have similar biological activities.[5]
Key Methodologies:
-
Ligand-Based Approaches: These methods, such as 2D fingerprinting and 3D shape matching, compare CBOBA to databases of known active molecules. A high similarity score to a known kinase inhibitor, for example, would flag the corresponding kinase as a potential off-target.
-
Structure-Based Approaches (Molecular Docking): If the 3D structures of potential off-target proteins are known, we can computationally model the binding of CBOBA into their active sites to estimate binding affinity.
-
AI and Machine Learning Models: Modern platforms use sophisticated algorithms trained on massive datasets to predict interactions, often uncovering non-obvious relationships that simple similarity searches might miss.[4][6]
Self-Validating System: In silico results are never taken as ground truth. Their value lies in prioritizing the hundreds of possible targets for experimental validation. A robust approach involves using multiple prediction algorithms; targets flagged by several independent methods are prioritized for in vitro screening.[5]
Phase 2: In Vitro Profiling — From Prediction to Biological Reality
With a prioritized list of potential off-targets, we move to in vitro assays. The strategy is to cast a wide net first with broad biochemical panels and then to follow up on "hits" with more specific, cell-based functional assays.
A. Broad Biochemical Screening
This is the cornerstone of experimental off-target profiling. We test CBOBA against large panels of purified enzymes and receptors at a single, high concentration (typically 1-10 µM) to identify any significant interaction.
Causality Behind the Choice: The objective is breadth. We want to survey a diverse range of protein classes (e.g., kinases, GPCRs, ion channels, transporters) to uncover unexpected interactions. Commercial services offer validated panels, such as the InVEST platform or SafetyScreen panels, which are curated based on known drivers of adverse drug reactions.[7] This is a de-risking step; a "clean" profile in a broad panel provides significant confidence in the compound's selectivity.
Experimental Protocol: Example Kinase Profiling Assay (Radiometric)
This protocol describes a standard method for assessing a compound's effect on a panel of protein kinases.
-
Preparation of Reagents:
-
Kinase Buffer: Prepare a universal kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). The precise components are critical as they maintain the kinase's structural integrity and activity.
-
CBOBA Dilution Series: Prepare a 10-point serial dilution of CBOBA in 100% DMSO, starting at a 100x final concentration (e.g., 1 mM for a 10 µM top concentration). DMSO is the standard solvent, but its final concentration in the assay must be kept low (<1%) to avoid inhibiting the enzymes.
-
ATP/Substrate Mix: Prepare a solution containing the specific peptide substrate for each kinase and [γ-³³P]-ATP. The ATP concentration is typically set at or near the Michaelis-Menten constant (Km) for each kinase. This ensures the assay is sensitive to competitive inhibitors.
-
-
Assay Procedure:
-
Add 5 µL of kinase/substrate solution to each well of a 96-well plate.
-
Add 0.5 µL of the CBOBA dilution or control (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition) to the respective wells.
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the reaction by adding 5 µL of the [γ-³³P]-ATP solution.
-
Incubate for a defined period (e.g., 60 minutes) at 30°C. The reaction time is optimized to remain in the linear range of the enzyme's activity.
-
Stop the reaction by adding 10 µL of 3% phosphoric acid.
-
-
Signal Detection:
-
Transfer the reaction mixture onto a filter membrane that captures the phosphorylated peptide substrate.
-
Wash the membrane multiple times to remove unincorporated [γ-³³P]-ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration relative to the DMSO (0% inhibition) and positive (100% inhibition) controls.
-
Identify any kinase with >50% inhibition at the screening concentration (e.g., 10 µM) as a preliminary "hit" for further investigation.
-
Caption: Step-by-step workflow for a radiometric kinase profiling assay.
B. Cell-Based Functional Assays
A hit from a biochemical screen is not a confirmation of a physiological off-target effect. The compound must be tested in a cellular environment to confirm it can engage the target and elicit a functional response.
Causality Behind the Choice: Cells provide a more complex and relevant biological system. A compound may be potent against a purified enzyme but fail to show activity in a cell due to poor permeability, rapid efflux, or metabolism. These assays validate the biochemical hits.
Key Methodologies:
-
Target Engagement Assays: Techniques like Cellular Thermal Shift Assay (CETSA) can confirm if CBOBA physically binds to the putative off-target protein inside intact cells.
-
Phosphorylation Assays: For a kinase hit, Western blotting or targeted immunoassays can measure the phosphorylation of a known downstream substrate of that kinase. A reduction in phosphorylation in the presence of CBOBA provides strong evidence of functional target inhibition.
-
Phenotypic Assays: If CBOBA is found to inhibit a kinase involved in cell proliferation (e.g., a CDK), a simple cell viability assay (e.g., CellTiter-Glo®) can be used. A dose-dependent decrease in viability would support the functional consequence of the off-target interaction.
Comparative Analysis: Benchmarking CBOBA's Off-Target Profile
To put the off-target data into context, it must be compared against alternative or established therapies. As CBOBA is a hypolipidemic agent, we compare its hypothetical off-target profile against a statin (Atorvastatin) and a fibrate (Fenofibrate).
| Target/Pathway | CBOBA (Hypothetical Data) | Atorvastatin (Literature Data) | Fenofibrate (Literature Data) | Rationale for Concern / Opportunity |
| Primary Target | Sterol/Fatty Acid Synthesis | HMG-CoA Reductase | PPARα (Peroxisome Proliferator-Activated Receptor alpha) | Defines the primary mechanism of action for each compound class. |
| Kinase Panel Hit | CSF1R (IC₅₀ = 2.5 µM) | Generally clean; some weak interactions at high concentrations. | No significant kinase activity reported. | Colony-Stimulating Factor 1 Receptor (CSF1R) is involved in macrophage development.[8][9] Inhibition could lead to immunological side effects but also presents a therapeutic opportunity in inflammatory diseases or oncology.[10][11] |
| GPCR Panel Hit | No significant hits (<30% inh. @ 10 µM) | 5-HT₂A (pKi = 6.8) | No significant GPCR activity reported. | Off-target activity at serotonin receptors can lead to neuropsychiatric side effects. CBOBA's clean profile is advantageous. |
| Nuclear Receptors | No significant hits (<30% inh. @ 10 µM) | Pregnane X Receptor (PXR) activator | Primary Target Family (PPARα, δ, γ) | Fenofibrate's activity across PPAR isoforms explains its broad metabolic effects. Atorvastatin's PXR activation can lead to drug-drug interactions. CBOBA's lack of activity here suggests a lower risk of such interactions. |
| hERG Channel | IC₅₀ > 30 µM | IC₅₀ > 30 µM | IC₅₀ > 30 µM | The hERG potassium channel is a critical anti-target. Inhibition can lead to fatal cardiac arrhythmias. An IC₅₀ > 30 µM is generally considered a low risk. |
This table presents hypothetical data for CBOBA for illustrative purposes and combines it with known data for comparator drugs to demonstrate the comparative analysis process.
Data Interpretation and Risk Assessment
Not all off-target interactions are detrimental. The final step is to analyze the data to assess the potential risk and even identify potential opportunities.
Causality Behind the Choice: The goal is to establish a therapeutic window —the concentration range where the compound is effective on its primary target without causing significant effects at off-targets. A large window suggests a safer drug.
Caption: Logic flow for prioritizing and assessing the risk of an off-target hit.
Key Prioritization Criteria:
-
Potency: How potent is the interaction? An off-target IC₅₀ that is very close to the on-target IC₅₀ is a major concern. A >30-fold window is often considered acceptable.
-
Physiological Relevance: Is the off-target protein expressed in tissues where the drug will be present at high concentrations?
-
Known Function: Does inhibition or activation of the off-target have known toxicological consequences (e.g., hERG, P450 enzymes)?
-
Therapeutic Opportunity: Conversely, could the off-target activity be beneficial? The hypothetical inhibition of CSF1R by CBOBA could be explored for repurposing in oncology.[3]
Conclusion
The systematic assessment of off-target effects is a non-negotiable component of modern drug development. For a compound like 4-[(4-Chlorobenzyl)oxy]benzoic acid, moving beyond its primary effect on lipid synthesis is essential to building a comprehensive safety and efficacy profile. By employing a strategic combination of in silico prediction, broad in vitro screening, and targeted functional validation, researchers can make informed decisions, mitigate risks, and potentially uncover novel therapeutic avenues. This rigorous, evidence-based approach ensures that only the most promising and well-characterized candidates advance toward the clinic.
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Bae, S., et al. (2023). web-based in silico variant-aware potential off-target site identification for genome editing applications. Nucleic Acids Research. [Link]
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Kubota, Y., et al. (2009). M-CSF inhibition selectively targets pathological angiogenesis and lymphangiogenesis. Journal of Experimental Medicine. [Link]
-
PubChem. 4-[(4-Chlorobenzyl)amino]benzoic acid. National Center for Biotechnology Information. [Link]
-
Li, Z., et al. (2024). Drug–Target Interaction Prediction via Dual-Interaction Fusion. International Journal of Molecular Sciences. [Link]
-
Al-Suhaimi, K. S., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
BioRxiv. (2025). CRISPR Off-Target Editing: Prediction, Analysis, and More. [Link]
-
Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
ResearchGate. (2014). Pharmacology of MK-0591... a potent, orally active leukotriene biosynthesis inhibitor. [Link]
-
Oxford Academic. (2026). VUScope: a mathematical model for evaluating image-based drug response measurements and predicting long-term incubation outcomes. Bioinformatics. [Link]
-
Synthego. (2025). CRISPR Off-Target Editing: Prediction, Analysis, and More. [Link]
-
Peyvand, G., et al. (2021). Turning liabilities into opportunities: Off-target based drug repurposing in cancer. Seminars in Cancer Biology. [Link]
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BioSkryb Genomics. Quantitative characterization of on-target and off-target... [Link]
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Cannarile, M. A., et al. (2017). Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy. Journal for ImmunoTherapy of Cancer. [Link]
-
PubChem. 4-(Octyloxy)benzoic acid. National Center for Biotechnology Information. [Link]
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- 1. Different effects of 4-(4'-chlorobenzyloxy)benzoic acid (MII) on lipid synthesis and cell growth in human and mouse skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
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Comparative Validation of 4-[(4-Chlorobenzyl)oxy]benzoic acid (B13) as a Potent Acid Ceramidase Inhibitor for Chemo-Sensitization
Executive Summary: The Ceramide Rheostat as a Therapeutic Target[1]
4-[(4-Chlorobenzyl)oxy]benzoic acid , commonly designated as B13 , represents a pivotal tool compound in the modulation of sphingolipid metabolism. Unlike traditional cytotoxic agents that target DNA replication, B13 targets Acid Ceramidase (ASAH1) , the lysosomal enzyme responsible for hydrolyzing pro-apoptotic ceramide into pro-survival sphingosine and sphingosine-1-phosphate (S1P).
The Therapeutic Gap: Many drug-resistant cancers (e.g., Glioblastoma, Prostate Cancer, Melanoma) upregulate ASAH1 to metabolize ceramide, effectively "disarming" the apoptotic signals triggered by chemotherapy.
The New Application: This guide validates the application of B13 not merely as a monotherapy, but as a chemo-sensitizing adjuvant . By inhibiting ASAH1, B13 forces the accumulation of intracellular ceramide, lowering the apoptotic threshold and re-sensitizing resistant tumors to standard-of-care agents like Doxorubicin, Gemcitabine, and Radiation.
Mechanistic Profiling & Competitive Landscape
To validate B13, we must benchmark it against the current standard inhibitors: Carmofur (a clinically used antineoplastic) and LCL-204 (a lysosomotropic analog).
Mechanism of Action (The Ceramide Rheostat)
The following diagram illustrates the specific intervention point of B13 within the sphingolipid metabolic pathway.
Figure 1: B13 inhibits Acid Ceramidase, preventing the conversion of lethal Ceramide into pro-survival S1P.
Comparative Performance Matrix
While Carmofur is clinically approved, it lacks the specificity of B13. LCL-204 offers better lysosomal accumulation but introduces toxicity.
| Feature | B13 (4-[(4-Chlorobenzyl)oxy]benzoic acid) | Carmofur (1-hexylcarbamoyl-5-fluorouracil) | LCL-204 |
| Target Specificity | High (Specific to Ceramidase) | Low (Releases 5-FU; targets Thymidylate Synthase) | Moderate (Lysosomotropic detergent effects) |
| Binding Mode | Non-covalent / Reversible | Covalent (Irreversible) | Non-covalent |
| IC50 (Purified Enzyme) | ~10 µM (Highly Potent) | ~30-90 µM (Moderate) | >40 µM (Low potency on purified enzyme) |
| Cellular Accumulation | Low (Requires high dose or prodrug) | High (Lipophilic, crosses BBB) | High (Lysosomotropic) |
| Toxicity Profile | Low systemic toxicity in mice | Systemic toxicity (Leukoencephalopathy risk) | Lysosomal integrity disruption |
| Primary Utility | Mechanistic Validation & Sensitization | Clinical Colorectal Cancer | Research Tool (Lysosomal targeting) |
Expert Insight: B13 is the superior choice for validating the ASAH1 mechanism because its effects are not confounded by 5-FU release (as with Carmofur). However, for in vivo efficacy, B13 often requires formulation optimization or co-administration with chemotherapy to maximize the "ceramide spike."
Experimental Validation Protocols
To validate B13 for a new therapeutic application (e.g., reversing drug resistance), you must prove two things:
-
Phenotypic Outcome: It restores apoptotic sensitivity.
Protocol A: Fluorogenic Acid Ceramidase Activity Assay (In Vitro)
Objective: Confirm B13 potency against purified or lysate-derived ASAH1.
Reagents:
-
Recombinant Human ASAH1 or Cell Lysates (e.g., from PC-3 or U87MG cells).
-
Substrate: R110-ceramide (N-((2S,3R)-1,3-dihydroxy-5-((2-oxo-2H-chromen-7-yl)oxy)pentan-2-yl)palmitamide).
-
Reaction Buffer: 25 mM sodium acetate, pH 4.5 (mimics lysosomal pH).
Workflow:
-
Preparation: Dilute B13 in DMSO. Prepare serial dilutions (0.1 µM to 100 µM).
-
Incubation: Mix 25 µL Enzyme/Lysate + 1 µL B13. Incubate for 30 min at 37°C.
-
Substrate Addition: Add 25 µL R110-ceramide (final conc. 10-20 µM).
-
Reaction: Incubate for 1 hour at 37°C.
-
Stop & Read: Add 50 µL Methanol or Carbonate buffer to stop reaction and enhance fluorescence.
-
Detection: Read Fluorescence (Ex/Em: 485/535 nm).
Validation Criteria: A valid B13 batch must show a dose-dependent reduction in fluorescence with an IC50 < 20 µM in purified enzyme assays.
Protocol B: Synergistic Cytotoxicity Assay (Cellular)
Objective: Demonstrate that B13 sensitizes resistant cells to chemotherapy.
Workflow Diagram:
Figure 2: Experimental workflow to determine synergistic effects of B13 and Chemotherapy.
Step-by-Step:
-
Seeding: Seed resistant cancer cells (e.g., DU145 or U87-MG) in 96-well plates (5,000 cells/well). Allow 24h attachment.
-
Treatment:
-
Arm 1: Vehicle (DMSO).
-
Arm 2: Chemotherapy (e.g., Doxorubicin) at IC20 dose.
-
Arm 3: B13 (10 µM, 30 µM, 50 µM). Note: B13 alone requires high doses (>30 µM) to kill cells due to poor uptake.
-
Arm 4: Combination (Chemo + B13).
-
-
Duration: Incubate for 48 hours.
-
Readout: Perform MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method.
-
Result: CI < 1.0 indicates synergism.
-
Data Interpretation & Troubleshooting
When validating B13, researchers often encounter specific artifacts. Use this guide to interpret results:
| Observation | Interpretation | Action |
| High Potency in Enzyme Assay, Low Potency in Cells | Typical for B13. The compound is lipophilic but lacks specific lysosomal targeting motifs (unlike LCL-204). | Do not discard. This confirms specific ASAH1 inhibition.[1] Use B13 to prove the mechanism, but consider formulating in liposomes for in vivo work. |
| No Apoptosis with B13 Monotherapy | B13 is "cytostatic" rather than "cytotoxic" in some lines because it halts the cell cycle via Ceramide. | Combine with a genotoxic stressor (Radiation/Chemo). The "Ceramide Spike" is most lethal when the cell is already stressed. |
| Shift in IC50 of Co-administered Drug | Successful Sensitization. | Report the "Fold Reversal" of resistance (e.g., "B13 reduced Doxorubicin IC50 by 10-fold"). |
References
-
Selzner, M. et al. (2001). Induction of apoptotic cell death and prevention of tumor growth by ceramide analogues in metastatic human colon cancer. Cancer Research.
-
Realini, N. et al. (2013). Discovery of highly potent acid ceramidase inhibitors with in vitro tumor chemosensitizing activity. Scientific Reports.
-
Doan, N.B. et al. (2017). Acid ceramidase and its inhibitors: a de novo drug target and a new class of drugs for killing glioblastoma cancer stem cells. Oncotarget.
-
Draper, J.M. et al. (2011). Discovery and evaluation of inhibitors of human ceramidase. Molecular Cancer Therapeutics.
Sources
comparing the cost-effectiveness of different synthetic routes for 4-[(4-Chlorobenzyl)oxy]benzoic acid
[1]
Executive Summary
In the industrial synthesis of 4-[(4-chlorobenzyl)oxy]benzoic acid , cost-effectiveness is driven by three factors: chemoselectivity , solvent recovery , and step count .[1]
While the classical Ester-Protection Route (Route A) remains the industry benchmark due to its high reliability and ease of purification, it suffers from poor atom economy due to the extra protection/deprotection steps. The Direct Dianion Alkylation (Route B) offers the shortest path but is plagued by selectivity issues (O-alkylation vs. ester formation) and difficult workups.[1]
Verdict: The Phase Transfer Catalysis (PTC) Route (Route C) is identified as the most cost-effective and scalable method.[1] It utilizes inexpensive inorganic bases (NaOH), eliminates dipolar aprotic solvents (DMF/DMSO), and achieves yields >90% with superior purity profiles.
Chemical Retrosynthesis & Pathway Analysis
The synthesis hinges on the formation of the ether linkage between a 4-hydroxybenzoic acid moiety and a 4-chlorobenzyl electrophile.[1]
Route A: The Classical Ester-Protection Strategy (Benchmark)
-
Mechanism: Williamson Ether Synthesis on a protected phenol.
-
Logic: The carboxylic acid group of 4-hydroxybenzoic acid is protected as a methyl or ethyl ester.[1] This forces the base to deprotonate only the phenolic hydroxyl group, ensuring 100% chemoselectivity for the ether linkage.
-
Pros: High yield (>90%), crystalline intermediates, standard workup.
-
Cons: Three steps (Esterification
Etherification Hydrolysis); high waste generation (E-factor).
Route B: Direct Dianion Alkylation
-
Mechanism: Irreversible alkylation of the dianion.
-
Logic: 4-Hydroxybenzoic acid is treated with 2 equivalents of base (e.g., NaH or KOH) to form the dianion (carboxylate and phenoxide). The phenoxide is more nucleophilic and theoretically reacts preferentially with the alkyl halide.
-
Pros: Single step.
-
Cons: Significant side reactions (ester formation); requires expensive bases (NaH) or difficult solvents (DMSO) to maintain solubility of the dianion; lower purity requires recrystallization.
Route C: Phase Transfer Catalysis (The "Green" Optimization)
-
Mechanism: Interfacial nucleophilic substitution.[1]
-
Logic: The reaction occurs at the interface of water (containing NaOH and the phenoxide) and an organic solvent (Toluene/4-chlorobenzyl chloride) using a quaternary ammonium salt (e.g., TBAB) to shuttle the phenoxide into the organic phase.
-
Pros: Uses water/toluene (cheap, recyclable); cheap base (NaOH); high reaction rate; easy product isolation by acidification.
-
Cons: Requires catalyst optimization (loading factor).
Visualization: Reaction Pathways[2]
Caption: Comparative synthetic pathways showing the multi-step Classical Route (Red), the Direct Route (Yellow), and the Phase Transfer Catalysis Route (Green).
Techno-Economic Analysis (TEA)[1]
The following table compares the routes based on a theoretical production scale of 1 kg.
| Metric | Route A: Classical Ester | Route B: Direct Alkylation | Route C: PTC (Recommended) |
| Overall Yield | 85 - 92% | 55 - 65% | 90 - 95% |
| Step Count | 3 | 1 | 1 (One-Pot) |
| Atom Economy | Low (Loss of MeOH/EtOH) | High | High |
| Primary Solvent | DMF or Acetone (Volatile/Toxic) | DMSO (High boiling, difficult removal) | Water / Toluene (Green/Cheap) |
| Base Cost | Moderate (K₂CO₃) | High (NaH) or Moderate (KOH) | Low (NaOH) |
| Purification | Recrystallization (Easy) | Chromatography/Multiple Recryst.[1] (Hard) | Acidification/Filtration (Very Easy) |
| Est. Cost/kg | $ |
Detailed Experimental Protocols
Protocol 1: The Recommended Route (Phase Transfer Catalysis)
Best for: Scalability, cost-reduction, and environmental compliance.
Reagents:
-
4-Hydroxybenzoic acid (1.0 eq)[1]
-
4-Chlorobenzyl chloride (1.05 eq)[1]
-
Sodium Hydroxide (2.2 eq)[1]
-
Tetrabutylammonium bromide (TBAB) (0.05 eq - 5 mol%)[1]
-
Solvent: Water / Toluene (1:1 v/v)[1]
Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and vigorous mechanical stirring, dissolve 4-hydroxybenzoic acid (13.8 g, 100 mmol) and NaOH (8.8 g, 220 mmol) in water (100 mL).
-
Catalyst Addition: Add TBAB (1.6 g, 5 mmol). The solution should be clear.
-
Organic Phase: Add a solution of 4-chlorobenzyl chloride (16.9 g, 105 mmol) in Toluene (100 mL).
-
Reaction: Heat the biphasic mixture to 85-90°C with vigorous stirring (critical for PTC). Monitor by TLC or HPLC (approx. 4-6 hours).
-
Workup: Cool to room temperature. Separate the layers.
-
Note: The product is a salt in the aqueous layer. The unreacted benzyl chloride remains in the toluene layer (which can be recycled).
-
-
Precipitation: Acidify the aqueous layer carefully with HCl (6M) to pH 1-2.[1] The white solid product precipitates immediately.
-
Isolation: Filter the solid, wash with water (2 x 50 mL) to remove salts, and dry in a vacuum oven at 60°C.
-
Yield: Expected 24.9 g (95%).
Protocol 2: The Classical Route (Via Methyl Ester)
Best for: Small-scale lab synthesis where reagents are already on hand.[1]
Step 1: Esterification (Skip if purchasing Methyl 4-hydroxybenzoate)[1]
-
Reflux 4-hydroxybenzoic acid in Methanol with catalytic H₂SO₄ for 8 hours. Isolate methyl ester.[1]
Step 2: Etherification
-
Dissolve Methyl 4-hydroxybenzoate (15.2 g, 100 mmol) in Acetone (150 mL).
-
Add Anhydrous K₂CO₃ (20.7 g, 150 mmol) and 4-chlorobenzyl chloride (17.7 g, 110 mmol).
-
Reflux for 12 hours.
-
Filter off inorganic salts while hot.[1] Evaporate acetone.
-
Recrystallize the intermediate ester from ethanol.
Step 3: Hydrolysis
-
Suspend the intermediate ester in 10% NaOH solution (100 mL).
-
Reflux for 2 hours until the solution becomes clear (formation of sodium salt).
-
Cool and acidify with HCl. Filter the precipitate.
Decision Matrix for Process Selection
Caption: Decision tree to assist process chemists in selecting the optimal route based on scale and constraints.
References
-
Mandal, S., et al. (2020). "Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media." ResearchGate.[1][2]
-
Duan, H. (2023).[3] "Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents." Academic Journal of Materials & Chemistry.[3] [1]
-
Srivastava, S.K., et al. (2021).[4] "Mechanism, kinetics and selectivity of a Williamson ether synthesis." Royal Society of Chemistry Advances.
-
Grand View Research. (2023). "Phase-transfer Catalyst Market Size & Industry Report." Grand View Research.
-
Vertex Pharmaceuticals. (2008).[1] "Patent US20080108636: Synthesis of 4-phenoxybenzoic acid derivatives."[1][5] Google Patents.[1][5]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. francis-press.com [francis-press.com]
- 4. researchgate.net [researchgate.net]
- 5. CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib - Google Patents [patents.google.com]
comparative transcriptomics of cells treated with 4-[(4-Chlorobenzyl)oxy]benzoic acid
This guide outlines a rigorous comparative transcriptomics framework for benchmarking 4-[(4-Chlorobenzyl)oxy]benzoic acid (referred to herein as MII , the active metabolite of KCD-232) against standard lipid-modulating agents.
Based on its structural homology to fibrates and its documented inhibition of sterol and fatty acid synthesis, this compound requires a dual-comparison strategy: against HMG-CoA reductase inhibitors (Statins) and PPAR
Executive Summary & Compound Profile
4-[(4-Chlorobenzyl)oxy]benzoic acid (CAS: 62290-40-8) is a benzoic acid derivative and the primary metabolite of the hypolipidemic agent KCD-232. Unlike standard statins that target a single enzyme (HMGCR), MII exhibits a pleiotropic phenotype, inhibiting both sterol and fatty acid synthesis.
The Challenge: Differentiating between direct enzymatic inhibition (e.g., squalene epoxidase or fatty acid synthase blockade) and transcriptional regulation (e.g., PPAR activation or SREBP suppression) requires a transcriptomic approach.
Comparative Matrix: MII vs. Market Standards
| Feature | MII (Test Compound) | Atorvastatin (Alternative A) | Fenofibrate (Alternative B) |
| Primary Target | Dual Lipid/Sterol Synthesis Inhibition | HMG-CoA Reductase (HMGCR) | PPAR |
| Transcriptomic Signature | Downregulation of FASN, SCD; Potential SREBF suppression. | Feedback Upregulation of HMGCR, LDLR, PCSK9. | Upregulation of |
| Cellular Phenotype | Lipid droplet reduction; G1 cell cycle arrest (rodents). | Cholesterol depletion; RhoA pathway inhibition. | Peroxisome proliferation; Fatty acid oxidation. |
| Key Advantage | Simultaneous targeting of two lipid arms. | Potent LDL reduction. | Triglyceride reduction. |
Experimental Design Strategy
To generate authoritative data, the experimental design must account for the SREBP feedback loop , which often masks inhibitor efficacy in transcriptomic datasets (e.g., inhibiting a synthesis enzyme often causes the cell to transcriptionally upregulate that enzyme to compensate).
A. Cell Model Selection
-
Primary Model: HepG2 (Human Hepatocellular Carcinoma) .
-
Rationale: High baseline expression of lipid metabolism genes; retains SREBP responsiveness.
-
-
Secondary Model: Human Skin Fibroblasts (HSF) .
-
Rationale: Differentiates species-specific toxicity (MII inhibits rodent but not human fibroblast growth).
-
B. Treatment Conditions[1][2]
-
Dose: IC
(typically 10-50 M for MII) vs. Equipotent doses of Atorvastatin (10 M) and Fenofibrate (50 M). -
Timepoints:
-
6 Hours (Early): Detects direct nuclear receptor activation (PPAR targets).
-
24 Hours (Late): Detects secondary feedback loops (SREBP activation) and cell cycle effects.
-
Step-by-Step Experimental Protocol
Phase 1: Cell Treatment & Lysis
-
Seeding: Seed HepG2 cells at
cells/well in 6-well plates. Culture in DMEM + 10% Lipoprotein-Deficient Serum (LPDS) for 24h prior to treatment to synchronize lipid starvation response. -
Treatment:
-
Vehicle: 0.1% DMSO.
-
MII: 50
M 4-[(4-Chlorobenzyl)oxy]benzoic acid. -
Pos Control 1: 10
M Atorvastatin. -
Pos Control 2: 50
M Fenofibrate.
-
-
Lysis: At T=24h, wash 2x with ice-cold PBS. Add 350
L RLT Buffer (Qiagen) + 1% -mercaptoethanol. Scrape and snap-freeze in liquid nitrogen.
Phase 2: RNA Library Preparation (Poly-A Selection)
-
Standard: Illumina TruSeq Stranded mRNA.
-
Critical Check: Use ERCC Spike-In Controls to normalize for global shifts in mRNA abundance, which can occur during potent growth arrest induced by MII.
-
Sequencing Depth: >30 million paired-end reads (2x150bp) to ensure detection of low-abundance transcription factors (e.g., SREBF1, PPARA).
Phase 3: Bioinformatics Workflow
-
Alignment: STAR aligner to hg38.
-
Quantification: RSEM or Salmon.
-
Differential Expression: DESeq2 (Design: ~ Batch + Treatment).
-
Pathway Enrichment: GSEA using "Hallmark_Cholesterol_Homeostasis" and "KEGG_PPAR_Signaling".
Visualization of Signaling Pathways[3]
The following diagram illustrates the mechanistic divergence between MII, Statins, and Fibrates, highlighting where transcriptomic signatures will overlap or diverge.
Caption: Mechanistic divergence of MII (Dual Inhibition) vs. Statins (HMGCR Inhibition) and Fibrates (PPAR Activation).
Expected Results & Interpretation
When analyzing the RNA-seq data, look for these specific "fingerprints" to validate the compound's activity.
The "Statin-Like" Feedback Signature
If MII effectively inhibits sterol synthesis downstream of mevalonate, you will observe a paradoxical upregulation of cholesterol biosynthetic genes due to SREBP2 activation.
-
Key Genes: HMGCR, SQLE, LDLR, INSIG1.
-
Interpretation: High expression = Potent enzymatic inhibition causing intracellular cholesterol depletion.
The "Fibrate-Like" PPAR Signature
If MII acts as a PPAR agonist (due to its benzoic acid structure), you will see upregulation of fatty acid oxidation genes.
-
Key Genes: CPT1A, ACOX1, FABP1.
-
Comparison: If MII lacks this signature compared to Fenofibrate, its lipid-lowering effect is likely purely enzymatic, not transcriptional.
The Unique "MII" Signature
MII is distinguished by the simultaneous suppression of fatty acid synthesis, which may occur via downregulation of FASN expression, unlike Statins which typically do not affect FASN as strongly.
-
Key Genes: FASN, ACACA, SCD.
References
-
Compound Identification & Metabolism
- KCD-232 and its metabolite MII (4-[(4-Chlorobenzyl)oxy]benzoic acid) are characterized as hypolipidemic agents.
-
Source: (Structural reference).
- Primary Literature: Fears, R. (1985). "Pharmacological control of lipid metabolism." Prog Lipid Res.
-
Mechanism of Action (Sterol/FA Inhibition)
- MII inhibits sterol synthesis and cell growth in rodent fibroblasts but shows species-specific selectivity.
-
Source: (Note: Direct link to specific 1980s/90s papers on KCD-232 metabolite MII is limited online; refer to KCD-232 pharmacological profiles).
-
Transcriptomic Standards for Lipid Modulators
- Methodology for analyzing SREBP feedback loops in RNA-seq d
-
Source:
-
Comparative Agents (Statins/Fibrates)
- Fenofibr
-
Source:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
